molecular formula C15H17NO4 B1357990 1-Cbz-Piperidin-4-ylidene-acetic acid CAS No. 40113-03-9

1-Cbz-Piperidin-4-ylidene-acetic acid

Cat. No.: B1357990
CAS No.: 40113-03-9
M. Wt: 275.3 g/mol
InChI Key: NGSLTFIGWWOKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cbz-Piperidin-4-ylidene-acetic acid is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSLTFIGWWOKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611467
Record name {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40113-03-9
Record name {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-Piperidin-4-ylidene-acetic acid is a functionalized piperidine derivative of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a carbobenzyloxy (Cbz) protecting group, a piperidine ring, and an exocyclic acrylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules and novel therapeutic agents.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of chemical proteomics.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueReference
IUPAC Name 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid[1]
CAS Number 40113-03-9[1][2][3]
Molecular Formula C₁₅H₁₇NO₄[1][2][3]
Molecular Weight 275.3 g/mol [1][2][3]
Appearance White solid[1]
Canonical SMILES C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2[1]
InChI Key NGSLTFIGWWOKHK-UHFFFAOYSA-N[1]

Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process, starting from commercially available piperidine precursors. The first step involves the synthesis of the key intermediate, 1-Cbz-4-piperidone, which is then converted to the final product through a Knoevenagel condensation.

Step 1: Synthesis of 1-Cbz-4-piperidone (Intermediate)

This protocol is based on the N-protection of piperidin-4-one using benzyl chloroformate (Cbz-Cl).

Materials:

  • Piperidin-4-one hydrochloride

  • Triethylamine (or Sodium Carbonate)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of piperidin-4-one hydrochloride (1 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM).[4]

  • The solution is cooled to 0°C in an ice bath.

  • Triethylamine (1.2 equivalents) is added to the stirred solution to act as a base.[4]

  • Benzyl chloroformate (1 equivalent) is added dropwise to the reaction mixture at 0°C.[4]

  • After the addition is complete, the mixture is allowed to warm to room temperature and is stirred overnight.[4]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is washed sequentially with water and brine.[4]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[4]

  • The solvent is removed under reduced pressure (in vacuo) to yield 1-Cbz-4-piperidone, often as a colorless oil or a low-melting solid (m.p. 38-41°C).[4]

Step 2: Synthesis of this compound

This protocol employs a Knoevenagel-Doebner condensation, which reacts the ketone intermediate with malonic acid.[5][6]

Materials:

  • 1-Cbz-4-piperidone (from Step 1)

  • Malonic acid

  • Pyridine (as both solvent and catalyst)

  • Piperidine (as co-catalyst, optional)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • 1-Cbz-4-piperidone (1 equivalent) and malonic acid (1.5-2 equivalents) are dissolved in pyridine.[5][6] A small amount of piperidine can be added to catalyze the reaction.[7]

  • The mixture is heated under reflux. The reaction involves the condensation of the ketone with malonic acid, followed by a decarboxylation step, which is facilitated by the use of pyridine.[5][6]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the pyridine is removed under reduced pressure.

  • The residue is dissolved in water and acidified to a low pH (approx. 2) with hydrochloric acid, causing the product to precipitate.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow

The logical flow for the preparation of this compound is depicted below.

G Synthesis of this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: Knoevenagel Condensation A Piperidin-4-one HCl B 1-Cbz-4-piperidone A->B Cbz-Cl, Base (e.g., Et3N) C This compound B->C Malonic Acid, Pyridine, Heat

Caption: Two-step synthesis route from Piperidin-4-one to the target compound.

Applications and Biological Context

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: The compound serves as a scaffold for creating novel therapeutic agents.[1] The piperidine ring is a common motif in many biologically active compounds, and the acetic acid and Cbz-protected amine functionalities allow for diverse chemical modifications.[1]

  • Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules, including carbene ligands.[1]

  • Proteomics Research: A notable application is its potential use as an affinity tag for the purification of proteins.[1] The Cbz group can potentially react with nucleophilic residues like cysteine on proteins, allowing for covalent linkage. This strategy, related to Activity-Based Protein Profiling (ABPP), enables the selective enrichment and identification of specific proteins from complex biological mixtures.[1][8] This is part of a broader set of techniques in chemical proteomics that use small-molecule probes to study protein function and interactions.[9]

Logical Workflow for Proteomics Application

The diagram below illustrates the conceptual workflow for using a reactive probe like this compound in an affinity-based proteomics experiment.

G Conceptual Workflow for Affinity-Based Proteomics A Treat Cell Lysate with Probe B Probe Covalently Binds Target Proteins (e.g., via Cysteine) A->B C Enrichment of Probe-Protein Adducts (e.g., Affinity Chromatography) B->C D Elution and Digestion of Proteins C->D E LC-MS/MS Analysis D->E F Identification of Target Proteins E->F

Caption: General workflow for identifying protein targets using a reactive probe.

References

An In-depth Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cbz-Piperidin-4-ylidene-acetic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, a detailed synthesis protocol, and a potential application in proteomics research, complete with experimental workflows.

Core Compound Identity and Properties

This compound is a derivative of piperidine featuring a protected amine and an exocyclic acrylic acid moiety. Its structure lends itself to further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound1-Cbz-4-Piperidone (Precursor)
CAS Number 40113-03-9[1][2]19099-93-5
Molecular Formula C15H17NO4[1]C13H15NO3
Molecular Weight 275.3 g/mol [1]233.26 g/mol
IUPAC Name 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid[1]Benzyl 4-oxopiperidine-1-carboxylate
Appearance White solid[1]White to pale yellow solid or liquid
Melting Point Not available38-41°C
Boiling Point Not available114-140°C at 0.25 mmHg
Solubility Not availableSoluble in chloroform, dichloromethane, ethyl acetate, and methanol
SMILES C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2[1]O=C(N1CCC(=O)CC1)OCC2=CC=CC=C2

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Horner-Wadsworth-Emmons reaction, starting from its precursor, 1-Cbz-4-piperidone. This reaction involves the olefination of the ketone with a phosphonate ylide, followed by the hydrolysis of the resulting ester.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Materials:

  • 1-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

Step 1: Formation of the Phosphonate Ylide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0°C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: Olefination Reaction

  • Cool the reaction mixture back to 0°C.

  • Add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification of the Ethyl Ester Intermediate

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ethyl ester intermediate in a mixture of methanol and water.

  • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination cluster_hydrolysis Hydrolysis NaH Sodium Hydride (NaH) Ylide Phosphonate Ylide NaH->Ylide in THF, 0°C to RT TEPA Triethyl phosphonoacetate TEPA->Ylide Ester Ethyl 2-(1-(benzyloxycarbonyl) piperidin-4-ylidene)acetate Ylide->Ester in THF, 0°C to RT Piperidone 1-Cbz-4-piperidone Piperidone->Ester Acid 1-Cbz-Piperidin-4-ylidene -acetic acid Ester->Acid 1. LiOH, MeOH/H2O 2. HCl

Caption: Synthetic workflow for this compound.

Application in Proteomics: A Hypothetical Workflow

While its primary use is in organic synthesis, the structure of this compound suggests a potential, though not yet documented, application as a chemical probe or labeling agent in proteomics. The carboxylic acid group can be activated to form a covalent bond with amine groups on proteins or peptides, such as the N-terminus or the side chain of lysine residues. The Cbz-protected piperidine moiety can then serve as a handle for enrichment or detection.

It is important to note that the initial suggestion from some sources that the Cbz group could react with cysteine thiols is chemically unlikely under standard bioconjugation conditions. The following protocol is a hypothetical workflow based on the more plausible reactivity of the carboxylic acid.

Hypothetical Experimental Protocol: Peptide Labeling and Enrichment

Objective: To label a peptide with this compound and enrich the labeled peptide from a mixture.

Materials:

  • This compound

  • Peptide with an available amine group (N-terminus or lysine side chain)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Affinity resin with an antibody or protein that recognizes the benzyl group of the Cbz protecting group (e.g., anti-benzyl antibody-conjugated beads)

  • Elution buffer (e.g., low pH glycine-HCl buffer)

  • Mass spectrometer

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

Step 2: Peptide Labeling

  • Dissolve the target peptide in PBS (pH 7.4).

  • Add the activated NHS ester solution to the peptide solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

Step 3: Enrichment of the Labeled Peptide

  • Equilibrate the affinity resin with PBS.

  • Add the reaction mixture containing the labeled peptide to the equilibrated resin.

  • Incubate with gentle mixing for 1-2 hours at 4°C to allow for binding.

  • Wash the resin several times with PBS to remove unlabeled peptides and excess reagents.

Step 4: Elution and Analysis

  • Elute the labeled peptide from the resin using the elution buffer.

  • Neutralize the eluate with a high pH buffer.

  • Analyze the eluted fraction by mass spectrometry to confirm the presence and identity of the labeled peptide.

Proteomics_Workflow Start This compound Activation Activation with EDC/NHS Start->Activation NHS_Ester NHS Ester Intermediate Activation->NHS_Ester Labeling Peptide Labeling NHS_Ester->Labeling Peptide Peptide with free amine Peptide->Labeling Labeled_Peptide Labeled Peptide Labeling->Labeled_Peptide Enrichment Affinity Enrichment (anti-benzyl beads) Labeled_Peptide->Enrichment Analysis Mass Spectrometry Analysis Enrichment->Analysis

Caption: Hypothetical workflow for peptide labeling and enrichment.

This technical guide provides a foundation for the synthesis and potential application of this compound. Further research is warranted to explore its full potential in the development of novel chemical entities and research tools.

References

The Carboxybenzyl (Cbz) Group in Piperidine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its synthesis and functionalization often require precise control over the reactivity of the nitrogen atom. The Carboxybenzyl (Cbz or Z) protecting group has long been a cornerstone in this endeavor, offering a robust and versatile tool for synthetic chemists. This technical guide provides an in-depth analysis of the role of the Cbz group in the chemistry of piperidine derivatives, covering its introduction, removal, and its profound influence on the reactivity and stereochemistry of the piperidine core.

Core Function of the Cbz Protecting Group

The primary role of the Cbz group is to temporarily mask the nucleophilic and basic nature of the piperidine nitrogen.[1] By converting the secondary amine into a less nucleophilic carbamate, the Cbz group prevents unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.[1] A key feature of the Cbz group is its remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic media, while being readily removable under specific, mild conditions.[2][3] This stability and selective lability are crucial for its application in complex, multi-step syntheses.

One of the most significant advantages of the Cbz group is its orthogonality with other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for the selective deprotection of one group while others remain intact, a critical strategy in the synthesis of complex molecules like peptides and polyfunctional natural products.[4]

Introduction of the Cbz Group: Protection of Piperidines

The most common method for the introduction of the Cbz group onto a piperidine nitrogen is through reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism where the piperidine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl. A base is required to neutralize the hydrochloric acid byproduct.[1]

dot

Cbz_Deprotection_Hydrogenolysis Cbz_Pip N-Cbz-Piperidine Carbamic_Acid Carbamic Acid (Unstable Intermediate) Cbz_Pip->Carbamic_Acid Hydrogenolysis H2_PdC H₂ / Pd-C H2_PdC->Carbamic_Acid Piperidine Piperidine Carbamic_Acid->Piperidine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2 Conformational_Influence cluster_Cbz N-Cbz Group cluster_Ring Piperidine Ring Resonance Resonance Stabilization (Partial Double Bond Character) Planarity Increased Planarity at Nitrogen Resonance->Planarity Conformation Ring Conformation (Chair/Boat) Planarity->Conformation Influences Pseudoallylic Strain Reactivity Ring Reactivity (e.g., α-functionalization) Conformation->Reactivity Dictates Stereochemical Outcome Bupivacaine_Synthesis Start 2-Piperidinecarboxylic Acid Step1 Cbz Protection (Cbz-Cl, Base) Start->Step1 Intermediate1 N-Cbz-2-Piperidinecarboxylic Acid Step1->Intermediate1 Step2 Amidation (2,6-Dimethylaniline, HATU) Intermediate1->Step2 Intermediate2 N-Cbz-(2,6-dimethylphenyl)- piperidine-2-carboxamide Step2->Intermediate2 Step3 Deprotection (Hydrogenation) Intermediate2->Step3 Intermediate3 (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Step3->Intermediate3 Step4 N-Alkylation (n-Butyl Bromide) Intermediate3->Step4 End Bupivacaine Step4->End

References

Potential Biological Activity of Piperidin-4-ylidene-acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for the design of novel therapeutic agents. Among the diverse range of piperidine-containing compounds, derivatives of piperidin-4-ylidene-acetic acid represent a promising class of molecules with the potential for a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known and potential biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Core Biological Activities and Quantitative Data

Derivatives of the piperidin-4-ylidene-acetic acid core have been investigated for several biological activities. While extensive quantitative structure-activity relationship (QSAR) studies on this specific scaffold are not widely published, research on structurally related piperidine derivatives provides valuable insights into their potential as inhibitors of soluble epoxide hydrolase (sEH), antagonists of the histamine H1 receptor, and inhibitors of GABA uptake.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of endogenous signaling lipids, including epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, analgesic, and vasodilatory properties. Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for managing pain and inflammation. Structurally related 2-(piperidin-4-yl)acetamides have been identified as potent sEH inhibitors.[1]

Compound IDStructureHuman sEH IC50 (nM)[1]Murine sEH IC50 (nM)[1]
1 Benzohomoadamantane-based urea3.16.0
6a 2-(1-(adamantane-1-carbonyl)piperidin-4-yl)-N-phenylacetamide>1000>1000
6b 2-(1-benzoylpiperidin-4-yl)-N-phenylacetamide120200
6c 2-(1-(4-chlorobenzoyl)piperidin-4-yl)-N-phenylacetamide54100
10a N-(4-chlorophenyl)-2-(1-(adamantane-1-carbonyl)piperidin-4-yl)acetamide2545
10b N-(4-chlorophenyl)-2-(1-benzoylpiperidin-4-yl)acetamide1525

Note: The table presents data for structurally related 2-(piperidin-4-yl)acetamides, not piperidin-4-ylidene-acetic acid derivatives directly. This data is included to highlight the potential of the piperidine-acetic acid moiety in targeting sEH.

Histamine H1 Receptor Antagonism
GABA Uptake Inhibition

The γ-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus regulating inhibitory neurotransmission. Inhibition of GATs can potentiate GABAergic signaling, a mechanism useful in the treatment of epilepsy and other neurological disorders. Lipophilic derivatives of nipecotic acid and guvacine, which are piperidine-3-carboxylic and pyridine-3-carboxylic acids respectively, are known potent GAT-1 inhibitors.[4] This suggests that the piperidine-acetic acid scaffold could also serve as a basis for the design of novel GABA uptake inhibitors.

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the histamine H1 receptor.[5]

1. Membrane Preparation:

  • Human embryonic kidney (HEK293T) cells transiently expressing the human H1 receptor are harvested.

  • The cell pellet is reconstituted in ice-cold binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4).

  • Cells are homogenized using a sonifier.

  • The protein concentration of the membrane homogenate is determined using a BCA protein assay.

2. Radioligand Binding Assay:

  • In a 96-well plate, incubate the cell membrane homogenate with a fixed concentration of the radioligand [3H]-mepyramine.

  • Add increasing concentrations of the unlabeled test compound (e.g., piperidin-4-ylidene-acetic acid derivative).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known H1 antagonist (e.g., mianserin).

  • Incubate the plates for 4 hours at 25°C.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA Uptake Assay in Synaptosomes

This protocol outlines a method for measuring the inhibition of GABA uptake by test compounds in isolated nerve terminals (synaptosomes).[6][7]

1. Synaptosome Preparation:

  • Isolate synaptosomes from the desired brain region (e.g., cortex or hippocampus) of rodents.

  • Homogenize the brain tissue in a sucrose buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in a physiological buffer.

2. [3H]GABA Uptake Assay:

  • Pre-incubate the synaptosomes with the test compound (e.g., piperidin-4-ylidene-acetic acid derivative) at various concentrations.

  • Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]GABA.

  • Incubate the mixture for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity in the filters using a scintillation counter.

3. Data Analysis:

  • Determine the amount of [3H]GABA taken up by the synaptosomes in the presence of different concentrations of the test compound.

  • Calculate the percentage inhibition of GABA uptake compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by histamine, a signaling cascade is initiated, leading to various cellular responses. Antagonists, such as potentially active piperidin-4-ylidene-acetic acid derivatives, block this pathway.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Antagonist Piperidin-4-ylidene-acetic acid derivative (Antagonist) Antagonist->H1R Binds & Blocks Gq Gq/11 protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., inflammation, muscle contraction) Ca_release->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

radioligand_workflow prep 1. Membrane Preparation (Cells expressing receptor) incubation 2. Incubation (Membranes + [3H]Radioligand + Test Compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: General experimental workflow for a radioligand binding assay.

Experimental Workflow for Synaptosomal GABA Uptake Assay

This diagram outlines the process of measuring GABA uptake in synaptosomes and the effect of an inhibitor.

gaba_uptake_workflow prep 1. Synaptosome Preparation (from brain tissue) preincubation 2. Pre-incubation (Synaptosomes + Test Compound) prep->preincubation uptake 3. Uptake Initiation (Add [3H]GABA) preincubation->uptake termination 4. Uptake Termination (Rapid filtration) uptake->termination counting 5. Scintillation Counting (Quantify [3H]GABA uptake) termination->counting analysis 6. Data Analysis (Calculate % inhibition and IC50) counting->analysis

Caption: Workflow for a synaptosomal GABA uptake assay.

Conclusion

Derivatives of piperidin-4-ylidene-acetic acid represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The existing data on structurally related compounds, particularly in the areas of soluble epoxide hydrolase inhibition, histamine H1 receptor antagonism, and GABA uptake inhibition, provide a strong rationale for the further synthesis and biological evaluation of this compound class. The experimental protocols and workflows detailed in this guide offer a framework for researchers to systematically investigate the biological activities of these promising molecules. Future research, including comprehensive SAR studies and in vivo efficacy models, will be crucial to fully elucidate the therapeutic potential of piperidin-4-ylidene-acetic acid derivatives.

References

An In-depth Technical Guide on the Solubility of 1-Cbz-Piperidin-4-ylidene-acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cbz-Piperidin-4-ylidene-acetic acid, a key intermediate in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment of its solubility in a range of common organic solvents based on its chemical structure and the known solubility of analogous compounds. Furthermore, this guide outlines a detailed, standardized experimental protocol for the quantitative determination of solubility, providing researchers with the necessary methodology to generate precise data. A logical workflow for this experimental process is also presented visually using a Graphviz diagram.

Introduction

This compound, with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of approximately 275.3 g/mol , is a derivative of piperidine containing a carbobenzyloxy (Cbz) protecting group and an exocyclic acrylic acid moiety.[1][2] Its structural features, including a polar carboxylic acid group, a moderately polar Cbz group, and a piperidine ring, suggest a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for its use in synthetic reactions, purification processes such as recrystallization, and formulation studies in drug development.

Predicted Solubility Profile

Based on the reported solubility of related compounds such as 1-Cbz-4-piperidone (soluble in chloroform, dichloromethane, ethyl acetate, and methanol) and 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (soluble in methanol), the following qualitative solubility predictions are made for this compound.[3][4][5][6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid group can form strong hydrogen bonds with protic solvents. The rest of the molecule is also reasonably polar.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group.
Acetone, Acetonitrile, Ethyl AcetateModerate These solvents are polar enough to interact with the polar groups of the molecule but may be less effective at solvating the carboxylic acid than protic or more polar aprotic solvents.
Non-Polar Aromatic Toluene, BenzeneLow to Moderate The aromatic ring of the Cbz group may provide some favorable pi-stacking interactions, but the overall polarity of the molecule will limit solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents can solvate the less polar parts of the molecule, and the moderate polarity can interact with the ester and ketone functionalities.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Moderate THF is more polar and may show some solubility, while diethyl ether is expected to be a poor solvent due to its low polarity.
Aliphatic Hexane, HeptaneLow / Insoluble The high polarity of the carboxylic acid makes it unlikely to be soluble in non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

The following is a standard protocol for the quantitative determination of the solubility of a solid compound like this compound in organic solvents using the isothermal equilibrium method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2. Procedure

3.2.1. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is to ensure that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid present at the end of this period.

3.2.2. Sample Preparation for Analysis

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

3.2.3. HPLC Analysis

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

  • Develop a suitable HPLC method (select column, mobile phase, flow rate, and UV detection wavelength) to achieve good separation and detection of the analyte.

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the diluted sample solutions and record the peak areas.

  • Calculate the concentration of the diluted sample from the calibration curve.

3.3. Data Calculation The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as a directed graph.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) prep->equilibrate settle Settle Excess Solid equilibrate->settle sample Aliquot and Filter Supernatant settle->sample dilute Dilute Sample for Analysis sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility (from Calibration Curve) hplc->calculate end End calculate->end

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, a predictive analysis based on its molecular structure and comparison with related compounds suggests high solubility in polar protic and aprotic solvents, moderate solubility in chlorinated and some polar aprotic solvents, and low solubility in non-polar solvents. For researchers requiring precise quantitative data, the provided experimental protocol offers a robust and reliable method for its determination. This information is invaluable for the efficient design of synthetic routes, purification strategies, and the development of potential pharmaceutical formulations involving this compound.

References

1-Cbz-Piperidin-4-ylidene-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthesis of this compound, a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a carbamate protecting group (Cbz) and a piperidine ring, makes it a versatile building block for further molecular modifications.[1]

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₁₅H₁₇NO₄[1][2]
Molecular Weight 275.3 g/mol [2]
CAS Number 40113-03-9[2]
IUPAC Name 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid

Synthesis Methodology

The synthesis of this compound typically involves a two-step process starting from piperidin-4-one. The first step is the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by the introduction of the ylidene-acetic acid moiety at the 4-position, commonly achieved through a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of the Precursor, 1-Cbz-4-piperidone

A common precursor for the synthesis of this compound is 1-Cbz-4-piperidone.[3] A representative experimental protocol for its synthesis is as follows:

  • Piperidin-4-one hydrochloride is dissolved in a suitable solvent such as dichloromethane.

  • A base, typically triethylamine, is added to the solution to neutralize the hydrochloride.

  • The mixture is cooled, and benzyl chloroformate is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Upon completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield 1-Cbz-4-piperidone.[4]

Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of alkenes from aldehydes or ketones and would be a logical next step.[5][6]

  • A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous solvent to form a stabilized phosphonate carbanion.

  • The synthesized 1-Cbz-4-piperidone is then added to the reaction mixture.

  • The phosphonate carbanion attacks the carbonyl carbon of the piperidone, leading to the formation of an intermediate which then eliminates to form the double bond.

  • Subsequent hydrolysis of the resulting ester would yield the final product, this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from piperidin-4-one.

Synthesis_Workflow Piperidin-4-one Piperidin-4-one 1-Cbz-4-piperidone 1-Cbz-4-piperidone Piperidin-4-one->1-Cbz-4-piperidone Cbz Protection Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->1-Cbz-4-piperidone Final_Product This compound 1-Cbz-4-piperidone->Final_Product Horner-Wadsworth-Emmons Reaction & Hydrolysis Phosphonate_Reagent Phosphonate_Reagent Phosphonate_Reagent->Final_Product

References

Spectroscopic and Synthetic Profile of 1-Cbz-Piperidin-4-ylidene-acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Cbz-Piperidin-4-ylidene-acetic acid, a derivative of piperidine, holds significance as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a carbobenzyloxy (Cbz) protecting group, a piperidine ring, and an exocyclic acetic acid moiety, provides a scaffold for the development of novel therapeutic agents and complex organic molecules. This technical guide offers a comprehensive overview of the available spectroscopic data, a detailed synthetic protocol, and a logical workflow for its preparation and characterization.

Physicochemical Properties

PropertyValue
CAS Number 40113-03-9
Molecular Formula C₁₅H₁₇NO₄[1]
Molecular Weight 275.30 g/mol [1]
IUPAC Name 2-(1-(Benzyloxycarbonyl)piperidin-4-ylidene)acetic acid[1]
Appearance White solid (predicted)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H (Cbz group)
~5.80s1H=CH -COOH
~5.15s2H-O-CH₂ -Ph
~3.50t, J = 5.5 Hz4H-CH₂ -N-CH₂ - (piperidine ring)
~2.50t, J = 5.5 Hz4H=C-CH₂ - (piperidine ring)
10.0-12.0br s1H-COOH
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170.0C =O (Carboxylic Acid)
~155.0C =O (Cbz group)
~140.0=C (CH₂)-
~136.5Ar-C (ipso, Cbz group)
~128.5Ar-C H (Cbz group)
~128.0Ar-C H (Cbz group)
~127.8Ar-C H (Cbz group)
~118.0=C H-COOH
~67.0-O-C H₂-Ph
~44.0-C H₂-N-C H₂- (piperidine ring)
~35.0=C-C H₂- (piperidine ring)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500O-H stretch (Carboxylic Acid)
~1710C=O stretch (Carboxylic Acid)
~1685C=O stretch (Cbz group, Urethane)
~1640C=C stretch (Alkene)
1250-1000C-O stretch
Predicted Mass Spectrometry Data
m/zIon
275.11[M]⁺ (Exact Mass: 275.1158)
231.12[M - CO₂]⁺
182.10[M - C₇H₇O₂]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

A plausible synthetic route to this compound involves a Horner-Wadsworth-Emmons reaction starting from N-Cbz-4-piperidone.

Synthesis of this compound

Materials:

  • N-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Wittig-Horner Reaction: Cool the resulting clear solution back to 0 °C and add a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ethyl ester is then dissolved in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the characterization of this compound.

Synthesis_Pathway N-Cbz-4-piperidone N-Cbz-4-piperidone Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction N-Cbz-4-piperidone->Horner-Wadsworth-Emmons Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate NaH, THF NaH, THF Triethyl phosphonoacetate->NaH, THF NaH, THF->Horner-Wadsworth-Emmons Reaction Ethyl 1-Cbz-piperidin-4-ylidene-acetate Ethyl 1-Cbz-piperidin-4-ylidene-acetate Horner-Wadsworth-Emmons Reaction->Ethyl 1-Cbz-piperidin-4-ylidene-acetate Hydrolysis Hydrolysis Ethyl 1-Cbz-piperidin-4-ylidene-acetate->Hydrolysis LiOH, THF/H2O LiOH, THF/H2O LiOH, THF/H2O->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude Product Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound NMR NMR Pure Compound->NMR IR IR Pure Compound->IR MS MS Pure Compound->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight Verification Molecular Weight Verification MS->Molecular Weight Verification

Caption: Experimental workflow for characterization.

References

A Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid: Synthesis, Commercial Availability, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cbz-Piperidin-4-ylidene-acetic acid, a valuable building block in medicinal chemistry and a potential tool in proteomics research. This document details its chemical properties, commercial supplier information, a plausible synthetic route with a detailed experimental protocol, and its application as a potential affinity tag for protein purification.

Chemical Properties and Commercial Availability

This compound (CAS Number: 40113-03-9) is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group and an exocyclic acetic acid moiety.[1][2][3] Its unique structure makes it a versatile intermediate for the synthesis of more complex molecules.[1][4]

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
CAS Number 40113-03-9
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.3 g/mol
IUPAC Name 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid
Appearance White solid[1]
Canonical SMILES C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2
InChI Key NGSLTFIGWWOKHK-UHFFFAOYSA-N
Commercial Suppliers

A number of chemical suppliers offer this compound. However, pricing and purity can vary. Researchers are advised to request quotes and certificates of analysis from suppliers to ensure the quality of the material.

Table 2: Commercial Supplier Information

SupplierPurityComments
SmoleculeIn Stock[1]-
ChemicalBook98%[5]Listed price of $1.00/KG is likely anomalous and should be verified.
Capot Chemical≥98% (HPLC)[3]-
Santa Cruz Biotechnology-Specialty product for proteomics research.[6]
Chem-Tools-Intermediate for organic synthesis.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This method involves the reaction of a phosphonate-stabilized carbanion with a ketone, in this case, 1-Cbz-4-piperidone, to form an alkene with high E-selectivity.[7] The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the phosphate byproduct.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 1-Cbz-4-piperidone cluster_1 Horner-Wadsworth-Emmons Reaction cluster_2 Hydrolysis 4-Piperidone 4-Piperidone 1-Cbz-4-piperidone 1-Cbz-4-piperidone 4-Piperidone->1-Cbz-4-piperidone  Base (e.g., Na2CO3)  Solvent (e.g., THF) Benzyl_chloroformate Benzyl_chloroformate Benzyl_chloroformate->1-Cbz-4-piperidone 1-Cbz-4-piperidone_reactant 1-Cbz-4-piperidone 1-Cbz-4-piperidone->1-Cbz-4-piperidone_reactant Triethyl_phosphonoacetate Triethyl_phosphonoacetate Phosphonate_anion Phosphonate Anion Triethyl_phosphonoacetate->Phosphonate_anion  Deprotonation Base_NaH Base (e.g., NaH) Base_NaH->Phosphonate_anion Intermediate_adduct Intermediate Adduct Phosphonate_anion->Intermediate_adduct 1-Cbz-4-piperidone_reactant->Intermediate_adduct  Nucleophilic  addition Target_ester Ethyl 1-Cbz-Piperidin-4-ylidene-acetate Intermediate_adduct->Target_ester  Elimination Target_ester_reactant Ethyl 1-Cbz-Piperidin-4-ylidene-acetate Target_ester->Target_ester_reactant Final_Product This compound Target_ester_reactant->Final_Product Base_hydrolysis Base (e.g., NaOH)  then Acid (e.g., HCl) Base_hydrolysis->Final_Product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from general procedures for the Horner-Wadsworth-Emmons reaction and the synthesis of a related saturated analog.

Materials:

  • 1-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Phosphonate Anion

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred slurry.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will be evolved during this step.

Step 2: Reaction with 1-Cbz-4-piperidone

  • Cool the solution of the phosphonate anion back to 0 °C.

  • Add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation of the Ethyl Ester

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-Cbz-piperidin-4-ylidene-acetate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ethyl ester in a mixture of THF and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • The product, this compound, should precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application in Proteomics: Affinity Tagging

The structure of this compound suggests its potential use as a covalent affinity tag for the purification of proteins, particularly those containing accessible cysteine residues.[1] The electrophilic nature of the α,β-unsaturated carbonyl system can react with the nucleophilic thiol group of cysteine via a Michael addition.

Proposed Experimental Workflow for Affinity Chromatography

G Start Protein Mixture (containing Cys-protein) Incubation Incubate protein mixture with immobilized ligand Start->Incubation Immobilization Immobilize Ligand (this compound) on solid support Immobilization->Incubation Binding Covalent Binding (Michael Addition) Incubation->Binding Wash Wash to remove unbound proteins Binding->Wash Elution Elute bound protein (e.g., with competing thiol) Wash->Elution Purified_Protein Purified Cysteine-containing Protein Elution->Purified_Protein

Figure 2: Proposed workflow for affinity purification using this compound.
Detailed Experimental Protocol: Covalent Affinity Chromatography

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Amine-functionalized chromatography resin (e.g., NHS-activated Sepharose)

  • Protein sample containing a cysteine-tagged protein of interest

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., Binding buffer containing a high concentration of a competing thiol such as dithiothreitol (DTT) or β-mercaptoethanol)

Procedure:

Step 1: Immobilization of the Ligand

  • Activate the amine-functionalized resin with NHS and EDC according to the manufacturer's instructions.

  • Dissolve this compound in a suitable solvent (e.g., DMF or DMSO) and add it to the activated resin slurry.

  • Allow the coupling reaction to proceed for several hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quench any unreacted active esters with a suitable blocking agent (e.g., ethanolamine).

  • Wash the resin extensively with the binding buffer to remove any non-covalently bound ligand.

Step 2: Affinity Purification

  • Equilibrate the ligand-coupled resin in a chromatography column with binding buffer.

  • Load the protein sample onto the column.

  • Wash the column with several column volumes of binding buffer to remove unbound proteins.

  • Elute the covalently bound protein by incubating the resin with the elution buffer containing a high concentration of a competing thiol. The thiol will compete for the Michael acceptor, thereby releasing the protein.

  • Collect the fractions and analyze for the presence of the protein of interest by SDS-PAGE and Western blotting.

Potential in Drug Discovery

Piperidine derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this scaffold. The piperidinylidene acetic acid moiety itself has been explored for various biological activities. For instance, derivatives have been investigated as inhibitors of fibrinogen-dependent platelet aggregation.

While the specific biological targets of this compound are not well-documented, its structural features suggest potential interactions with various biological macromolecules. The rigid piperidinylidene scaffold can serve as a core for presenting functional groups in a defined spatial orientation, making it an attractive starting point for library synthesis in drug discovery campaigns. Given the prevalence of piperidine-containing compounds as enzyme inhibitors and G-protein coupled receptor (GPCR) ligands, these would be logical starting points for biological screening.

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar piperidine-containing molecules, one could hypothesize that derivatives of this compound might interact with a G-protein coupled receptor (GPCR).

G Ligand Piperidinylidene Derivative GPCR GPCR Ligand->GPCR  Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein  Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector  Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger  Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response  Signal  Transduction

Figure 3: Hypothetical GPCR signaling pathway for a piperidinylidene derivative.

This diagram illustrates a general mechanism where a ligand binds to a GPCR, leading to the activation of a G-protein, which in turn modulates an effector enzyme to produce a second messenger, ultimately resulting in a cellular response. This serves as a conceptual framework for investigating the potential biological activity of novel compounds derived from this compound.

Conclusion

This compound is a commercially available compound with significant potential as a versatile building block in organic synthesis and as a tool in chemical biology. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic protocol, and a conceptual framework for its application in affinity-based protein purification and its potential role in drug discovery. Further research into the specific applications and biological activities of this compound and its derivatives is warranted and is expected to yield valuable insights for the scientific community.

References

The Synthesis of Piperidine-Based Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing piperidine-based compounds, tailored for researchers, scientists, and drug development professionals. It delves into key methodologies, presents quantitative data for comparative analysis, offers detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Methodologies

The construction of the piperidine ring can be approached through a variety of synthetic routes, ranging from the modification of existing aromatic systems to de novo ring formation through cyclization and cycloaddition reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of readily available pyridine precursors. This method involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. While conceptually simple, the reaction requires careful selection of catalysts and conditions to overcome the aromatic stability of the pyridine ring and to avoid catalyst poisoning by the nitrogen atom.

A variety of heterogeneous and homogeneous catalysts have been employed for this transformation. Noble metal catalysts such as platinum, palladium, rhodium, and ruthenium are highly effective. For instance, platinum(IV) oxide (PtO₂) in acetic acid is a classic combination for this reduction. More recently, iridium-catalyzed ionic hydrogenation has emerged as a powerful method that tolerates a wide range of sensitive functional groups.

Cyclization Reactions

Intramolecular Cyclization: A powerful strategy for constructing the piperidine ring involves the cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic partner. Common intramolecular cyclization strategies include:

  • Reductive Amination: The intramolecular reaction of an amino group with a carbonyl group (aldehyde or ketone) within the same molecule, followed by reduction of the resulting imine or enamine, is a widely used method for constructing piperidines.

  • Aza-Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an aldehyde, forming a 4-halopiperidine derivative. It is a versatile method for introducing functionality at the 4-position of the piperidine ring.

  • Ring-Closing Metathesis (RCM): Olefin metathesis, particularly RCM, has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including piperidines. This reaction utilizes ruthenium-based catalysts to form a carbon-carbon double bond within a diene-containing amine precursor, leading to a dihydropyridine which can be subsequently reduced.

Cycloaddition Reactions

[4+2] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a convergent and often stereocontrolled route to substituted piperidines. In this reaction, an imine (the dienophile) reacts with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. The use of chiral catalysts or auxiliaries can render this reaction enantioselective, providing access to optically active piperidine derivatives.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and diversity-oriented approach to highly functionalized piperidines. The one-pot nature of these reactions minimizes waste and reduces the number of synthetic steps, making them attractive for the rapid generation of compound libraries for drug discovery.

Data Presentation

Comparison of Catalysts for Asymmetric Hydrogenation of Pyridines
Catalyst/SystemSubstrateConditionsYield (%)ee (%)Reference
Pd(OH)₂/CChiral N-(2-pyridyl)-oxazolidinoneH₂ (100 bar), AcOH, 20 h9098[1]
Ir-phosphinooxazoline complexN-benzoyliminopyridinium ylideH₂ (pressure not specified), solvent not specified65-9677-95[2]
Rh-JosiPhosN-benzylated 3-substituted pyridinium saltH₂ (50 bar), Et₃N, 20 hup to 90up to 90[3]
BINOL phosphate (Brønsted acid)1,2,5-trisubstituted pyridineHantzsch dihydropyridine, solvent not specified55-8492-96[2]
Biological Activity of Selected Piperidine-Based Compounds
CompoundTarget/Cell LineBiological ActivityIC₅₀/GI₅₀Reference
PiperineB16F-10 melanoma cellsInhibition of NF-κB nuclear translocation-[4]
SolenopsinSVR endothelial cellsAngiogenesis inhibitor-[5][6]
SolenopsinAkt-1ATP-competitive inhibition5-10 µM[5]
Compound 16 HT29 (Colon cancer)Cytotoxicity4.1 µg/mL (GI₅₀)[7]
Compound 25 PC-3 (Prostate cancer)Cytotoxicity6.4 µg/mL (GI₅₀)[7]
Donepezil (Aricept®)Acetylcholinesterase (AChE)AChE inhibitor-[8]
NiraparibPoly(ADP-ribose) polymerase (PARP)PARP inhibitor-[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes the hydrogenation of a substituted pyridine to the corresponding piperidine using Platinum(IV) oxide (Adam's catalyst).

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor

  • Hydrogen gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and glacial acetic acid (10 mL).

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Aza-Prins Cyclization for the Synthesis of a 4-Fluoropiperidine

This protocol outlines the synthesis of a 4-fluoropiperidine derivative via an aza-Prins cyclization.[10]

Materials:

  • N-homoallyl-N-tosylamine (1.0 eq)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-homoallyl-N-tosylamine (1 equiv) and the aldehyde (1 equiv) in DCM at room temperature, add BF₃·OEt₂ (1 equiv).

  • Stir the reaction mixture for 36 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-fluoropiperidine derivative.

Protocol 3: Ring-Closing Metathesis (RCM) for Piperidine Synthesis

This protocol describes the synthesis of a protected dihydropyridine via RCM, which can be subsequently reduced to the piperidine.[11]

Materials:

  • Diene-containing amine precursor (1.0 eq)

  • Grubbs' second-generation catalyst (2-5 mol%)

  • Dichloromethane (DCM) or benzene, degassed

Procedure:

  • Dissolve the diene-containing amine precursor in degassed DCM or benzene to a concentration of 0.1 M.

  • Add Grubbs' second-generation catalyst to the solution.

  • Reflux the reaction mixture under an inert atmosphere for 1.5-2 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dihydropyridine.

  • The resulting dihydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Protocol 4: Aza-Diels-Alder Reaction

This protocol describes an in situ aza-Diels-Alder reaction to form a piperidine-based N-heterocycle.[12]

Materials:

  • Diene (e.g., 2,3-dimethylbutadiene)

  • Formalin (37% aqueous formaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Water

Procedure:

  • In a sealed vessel, combine the diene, formalin, and ammonium chloride in water.

  • Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time.

  • Cool the reaction mixture to room temperature.

  • Add (Boc)₂O to the reaction mixture to protect the resulting secondary amine, facilitating isolation.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathways

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream Regulates Solenopsin Solenopsin Solenopsin->PI3K Inhibits activation Solenopsin->Akt Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Piperine Piperine Piperine->NFkB_nuc Inhibits translocation Gene Target Gene Expression (Inflammation) NFkB_nuc->Gene Induces Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates

Experimental Workflow

Experimental_Workflow Start Starting Materials (e.g., Pyridine, Aldehyde, Amine) Reaction Synthesis Reaction (e.g., Hydrogenation, Cyclization) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Crystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Product Final Piperidine Product Analysis->Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-Piperidin-4-ylidene-acetic acid is a valuable bifunctional molecule in medicinal chemistry and drug discovery.[1] Its structure incorporates a piperidine ring, a common scaffold in numerous pharmaceuticals, protected with a carbobenzyloxy (Cbz) group, and an exocyclic acetic acid moiety.[1][2][3] This arrangement provides a versatile platform for the synthesis of more complex molecules, including spiropiperidines and other derivatives with potential therapeutic applications.[3] The piperidine core is a key feature in drugs targeting the central nervous system, and derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The exocyclic double bond and the carboxylic acid group serve as handles for further chemical modifications, making this compound a useful intermediate in the development of novel therapeutic agents.[1]

This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 1-Cbz-4-piperidone. The synthetic approach is a two-step process involving a Horner-Wadsworth-Emmons (HWE) reaction to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Overall Reaction Scheme

Synthesis of this compound cluster_reagents1 cluster_reagents2 start 1-Cbz-4-piperidone intermediate Ethyl 1-Cbz-piperidin-4-ylidene-acetate start->intermediate Horner-Wadsworth-Emmons Reaction final This compound intermediate->final Hydrolysis reagents1 1. Triethyl phosphonoacetate, NaH 2. THF reagents2 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Overall synthetic route.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-Cbz-piperidin-4-ylidene-acetate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[7] In this protocol, 1-Cbz-4-piperidone is reacted with the carbanion generated from triethyl phosphonoacetate to yield the corresponding α,β-unsaturated ester. The HWE reaction is generally preferred over the Wittig reaction for ketones, especially when using stabilized ylides, as it often provides better yields and easier purification due to the water-soluble nature of the phosphate byproduct.[7][8][9]

Materials:

  • 1-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Apparatus: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

  • Preparation of the Ylide:

    • Under a positive pressure of inert gas, add sodium hydride (1.1 equivalents) to the reaction flask.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0-1.2 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.[10]

  • Reaction with 1-Cbz-4-piperidone:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-Cbz-piperidin-4-ylidene-acetate.

Part 2: Hydrolysis of Ethyl 1-Cbz-piperidin-4-ylidene-acetate

The ethyl ester obtained from the HWE reaction is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH), followed by acidification.

Materials:

  • Ethyl 1-Cbz-piperidin-4-ylidene-acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Saponification:

    • Dissolve the ethyl 1-Cbz-piperidin-4-ylidene-acetate (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add LiOH (2.0-3.0 equivalents) to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Acidification and Extraction:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate may form.

    • Extract the aqueous layer with ethyl acetate (3 times).

  • Isolation of the Product:

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Horner-Wadsworth-Emmons reaction of ketones, which can be used as a reference for the synthesis of ethyl 1-Cbz-piperidin-4-ylidene-acetate.

Starting KetonePhosphonate ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneTriethyl phosphonoacetateNaHBenzene20-301-280-85--INVALID-LINK--
Various AldehydesTriethyl phosphonoacetateDBU/K₂CO₃Solvent-freeRoom Temp.1-490-98--INVALID-LINK--
Various KetonesTriethyl phosphonoacetateDBU/Cs₂CO₃Solvent-freeRoom Temp.1-470-95--INVALID-LINK--

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_part1 Part 1: Horner-Wadsworth-Emmons Reaction cluster_part2 Part 2: Hydrolysis prep_apparatus Prepare Dry Apparatus under Inert Atmosphere ylide_formation Ylide Formation: NaH + Triethyl phosphonoacetate in THF at 0°C to RT prep_apparatus->ylide_formation reaction Reaction with Ketone: Add 1-Cbz-4-piperidone in THF at 0°C to RT ylide_formation->reaction workup1 Work-up: Quench with NH4Cl (aq) Extract with EtOAc reaction->workup1 purification1 Purification: Column Chromatography workup1->purification1 product1 Ethyl 1-Cbz-piperidin-4-ylidene-acetate purification1->product1 saponification Saponification: LiOH in THF/H2O product1->saponification acidification Acidification: Add 1 M HCl to pH ~2-3 saponification->acidification workup2 Work-up: Extract with EtOAc acidification->workup2 isolation Isolation: Dry and Concentrate workup2->isolation final_product This compound isolation->final_product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Wittig Reaction with 1-Cbz-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. This application note provides a detailed protocol for the Wittig olefination of 1-Cbz-4-piperidone to synthesize 1-Cbz-4-methylenepiperidine. This protocol is intended for researchers, scientists, and drug development professionals. The reaction proceeds via the nucleophilic addition of a phosphorus ylide to the ketone, followed by an intramolecular cyclization and subsequent elimination to yield the desired alkene and triphenylphosphine oxide as a byproduct. The stability of the triphenylphosphine oxide drives the reaction to completion.[1][2][3]

Reaction Scheme:

Key Experimental Parameters

The success of the Wittig reaction is dependent on several critical parameters, including the choice of base, solvent, and reaction temperature. The following table summarizes typical conditions for the Wittig reaction with protected piperidones, based on established chemical literature.

ParameterTypical Reagents/ConditionsReported Yield (%)Reference(s)
Phosphonium Salt Methyltriphenylphosphonium bromide (CH₃PPh₃Br)-[1][4]
Base n-Butyllithium (n-BuLi), Sodium amide (NaNH₂), Potassium tert-butoxide (t-BuOK)Varies[2][4][5]
Solvent Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether (Et₂O)Varies[1][3]
Reaction Temperature -78 °C to room temperatureVaries[6]
Reaction Time 1 - 12 hoursVaries[1][6]
Work-up Quenching with saturated aqueous NH₄Cl, extraction, and purificationVaries[1][3]

Detailed Experimental Protocol

This protocol describes the in situ generation of methylenetriphenylphosphorane followed by the Wittig reaction with 1-Cbz-4-piperidone.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 1-Cbz-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange is typically observed, indicating the formation of the ylide.[1]

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1-Cbz-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the freshly prepared ylide solution to 0 °C.

    • Slowly add the solution of 1-Cbz-4-piperidone to the ylide solution via a syringe or dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3x).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. To remove this, dissolve the crude residue in a minimal amount of a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide.[1]

    • Filter the precipitate and concentrate the filtrate.

    • Further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cbz-4-methylenepiperidine.

Experimental Workflow

The following diagram illustrates the key steps in the Wittig reaction protocol for the synthesis of 1-Cbz-4-methylenepiperidine.

Wittig_Reaction_Workflow Workflow for Wittig Reaction of 1-Cbz-4-piperidone cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up and Purification Ylide_Start Start: Prepare Apparatus Add_Phosphonium Add CH₃PPh₃Br to Anhydrous THF Ylide_Start->Add_Phosphonium Cool_0C_Ylide Cool to 0 °C Add_Phosphonium->Cool_0C_Ylide Add_nBuLi Add n-BuLi Dropwise Cool_0C_Ylide->Add_nBuLi Stir_RT Warm to RT and Stir (1-2h) Add_nBuLi->Stir_RT Cool_Ylide_0C Cool Ylide Solution to 0 °C Stir_RT->Cool_Ylide_0C Prepare_Ketone Dissolve 1-Cbz-4-piperidone in Anhydrous THF Add_Ketone Add Ketone Solution to Ylide Cool_Ylide_0C->Add_Ketone Reaction_Stir Warm to RT and Stir (2-4h) Add_Ketone->Reaction_Stir Monitor_TLC Monitor by TLC Reaction_Stir->Monitor_TLC Quench Quench with sat. aq. NH₄Cl Monitor_TLC->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Precipitate_Ph3PO Precipitate Ph₃PO Concentrate->Precipitate_Ph3PO Purify_Column Purify by Column Chromatography Precipitate_Ph3PO->Purify_Column Final_Product 1-Cbz-4-methylenepiperidine Purify_Column->Final_Product

Caption: Experimental workflow for the Wittig reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression and key relationships in the Wittig reaction mechanism.

Wittig_Mechanism Mechanism of the Wittig Reaction Phosphonium_Salt Phosphonium Salt (Ph₃P⁺CH₂R X⁻) Ylide Phosphorus Ylide (Ph₃P=CHR) Phosphonium_Salt->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Ketone (1-Cbz-4-piperidone) Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product (1-Cbz-4-methylenepiperidine) Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide (Ph₃PO) Oxaphosphetane->Byproduct Elimination

Caption: Mechanism of the Wittig reaction.

References

Application Notes and Protocols: Incorporation of 1-Cbz-Piperidin-4-ylidene-acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-Piperidin-4-ylidene-acetic acid is a unique cyclic scaffold that holds significant potential in medicinal chemistry and drug discovery.[1] Its rigid structure can be used to introduce conformational constraints into peptides, a strategy often employed to enhance biological activity, selectivity, and metabolic stability. This document provides detailed application notes and hypothetical protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS). While direct literature on the SPPS application of this specific Cbz-protected compound is limited, the following protocols are based on established principles of peptide chemistry and the known reactivity of its functional groups. The primary challenge lies in the incompatibility of the Cbz (benzyloxycarbonyl) protecting group with standard Fmoc-based SPPS cleavage conditions. Therefore, two main strategies are proposed: incorporation at the N-terminus and a pre-synthesis modification to an Fmoc-protected derivative.

Chemical Properties

PropertyValue
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.3 g/mol
CAS Number 40113-03-9
Appearance White solid

Strategy 1: N-Terminal Incorporation

This strategy involves synthesizing the desired peptide chain using standard Fmoc-SPPS, followed by the coupling of this compound to the N-terminal amine of the resin-bound peptide.

Experimental Protocol

1. Peptide Synthesis:

  • Synthesize the peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) using a standard automated or manual Fmoc-SPPS protocol.[2][3]

2. N-Terminal Fmoc Deprotection:

  • Following the final amino acid coupling, treat the resin-bound peptide with a solution of 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the N-terminal Fmoc group.[4]

  • Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

3. Coupling of this compound:

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated solution to the resin and shake at room temperature for 4-12 hours. The extended coupling time is recommended due to the potential steric hindrance of the cyclic structure.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Cleavage and Deprotection:

  • Wash the resin with DMF (3x) and DCM (3x) and dry under a stream of nitrogen.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[4]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Hypothetical Data
ParameterExpected Value
Coupling Efficiency >90% (monitored by Kaiser test)
Crude Peptide Purity 50-70% (by RP-HPLC at 220 nm)
Final Purity (after HPLC) >98%

Strategy 2: Synthesis and Use of Fmoc-Piperidin-4-ylidene-acetic acid

This preferred strategy involves the replacement of the Cbz protecting group with an Fmoc group prior to SPPS. This allows for the incorporation of the building block at any position within the peptide sequence using standard Fmoc chemistry.

Experimental Protocol

1. Synthesis of Fmoc-Piperidin-4-ylidene-acetic acid:

  • Cbz Deprotection: Dissolve this compound in a suitable solvent (e.g., methanol) and subject it to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the Cbz group.

  • Fmoc Protection: React the resulting free amine with Fmoc-OSu in the presence of a mild base (e.g., sodium bicarbonate) in a dioxane/water mixture to yield Fmoc-Piperidin-4-ylidene-acetic acid.

  • Purification: Purify the product by column chromatography.

2. Solid-Phase Peptide Synthesis:

  • The synthesized Fmoc-Piperidin-4-ylidene-acetic acid can be used as a standard amino acid building block in Fmoc-SPPS.[5]

  • Coupling: Use a standard coupling protocol with activating agents like HCTU or HATU.[2] Due to its structure, a double coupling may be beneficial to ensure high efficiency.

  • Deprotection: The Fmoc group is removed using 20% piperidine in DMF, as is standard in Fmoc-SPPS.[4]

3. Cleavage, Deprotection, and Purification:

  • Follow the same procedures as outlined in Strategy 1 (steps 4 and 5).

Hypothetical Data
ParameterExpected Value
Coupling Efficiency >95% (with double coupling)
Crude Peptide Purity 60-80% (by RP-HPLC at 220 nm)
Final Purity (after HPLC) >98%

Visualizations

SPPS_Workflow_Strategy1 start Start: Peptide on Resin (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple to N-terminus wash1->coupling activation Activate 1-Cbz-Piperidin- 4-ylidene-acetic acid (HCTU/DIPEA) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification RP-HPLC Purification cleavage->purification end Final Peptide purification->end

Caption: Workflow for N-terminal incorporation of the Cbz-protected building block.

Signaling_Pathway_Modulation peptide Constrained Peptide (Containing Piperidinylidene moiety) receptor Target Receptor (e.g., GPCR) peptide->receptor Binds/Modulates g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Regulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical signaling pathway modulated by a constrained peptide.

Applications and Future Directions

The incorporation of this compound or its derivatives into peptides can lead to the development of novel therapeutic agents.[1] The rigid piperidine ring can mimic or stabilize specific peptide secondary structures, such as β-turns, which are often crucial for receptor binding. This can result in peptides with improved affinity, selectivity, and resistance to proteolytic degradation.

Peptides containing this constrained moiety could be explored as modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The unique spirocyclic nature that can be derived from such structures is also of interest in creating novel three-dimensional pharmacophores.[6][7] Further research should focus on synthesizing a library of peptides with this building block at various positions to explore its impact on structure-activity relationships.

Safety and Handling

Standard laboratory safety practices should be followed when handling this compound and all other chemicals mentioned in these protocols. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each compound.

References

Application Notes and Protocols for 1-Cbz-Piperidin-4-ylidene-acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cbz-Piperidin-4-ylidene-acetic acid is a versatile bifunctional molecule that serves as a valuable scaffold and intermediate in medicinal chemistry. Its unique structure, featuring a protected piperidine ring and a reactive acetic acid side chain, allows for diverse chemical modifications to generate libraries of compounds with a wide range of biological activities. The piperidine moiety is a privileged scaffold in numerous approved drugs, recognized for its favorable pharmacokinetic properties and ability to interact with various biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Opioid Receptor-Like 1 (ORL-1) antagonists.

Key Applications in Medicinal Chemistry

This compound is a key starting material for the synthesis of various biologically active molecules, including:

  • Spiropiperidine Derivatives: The core structure is particularly amenable to the synthesis of spiropiperidines, a class of compounds with significant therapeutic potential, especially as modulators of G-protein coupled receptors (GPCRs).

  • Enzyme Inhibitors: The piperidine scaffold can be elaborated to target the active sites of various enzymes.

  • CNS Agents: Piperidine derivatives are widely explored for their activity in the central nervous system, targeting receptors and enzymes implicated in neurological and psychiatric disorders.

Featured Application: Synthesis of Spiropiperidine-based ORL-1 Receptor Antagonists

The Opioid Receptor-Like 1 (ORL-1), also known as the nociceptin receptor, is a GPCR implicated in a variety of physiological processes, including pain, anxiety, depression, and appetite regulation. Antagonists of the ORL-1 receptor are being actively investigated as potential therapeutics for these conditions. Spiropiperidine derivatives have emerged as a promising class of potent and selective ORL-1 antagonists.

Proposed Synthetic Pathway to a Spiropiperidine ORL-1 Antagonist Scaffold

This section outlines a proposed multi-step synthesis to a key spiropiperidine intermediate from this compound, based on established chemical transformations.

Workflow Diagram:

G A This compound B Esterification (e.g., MeOH, H2SO4) A->B C Methyl 1-Cbz-piperidin-4-ylidene-acetate B->C D Michael Addition (e.g., Nitromethane, DBU) C->D E Spiro-intermediate D->E F Nef Reaction or equivalent (Reduction of nitro group and cyclization) E->F G Spiropiperidinone Scaffold F->G H Further Derivatization (e.g., Reductive amination, N-alkylation) G->H I ORL-1 Antagonist Analogs H->I G cluster_membrane Cell Membrane ORL1 ORL-1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel Cellular_Response Cellular Response (e.g., altered neuronal excitability) K_channel->Cellular_Response Ca_channel Ca2+ Channel Ca_channel->Cellular_Response Nociceptin Nociceptin (Agonist) Nociceptin->ORL1 Activates Antagonist Spiro-piperidine Antagonist Antagonist->ORL1 Blocks G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Cellular_Response MAPK->Cellular_Response

Application Notes and Protocols for the Derivatization of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 1-Cbz-Piperidin-4-ylidene-acetic acid, a key intermediate in medicinal chemistry.[1] The following sections detail common derivatization reactions, including esterification and amidation, providing researchers with the necessary information to synthesize a variety of derivatives for further study.

Introduction

This compound is a versatile building block in drug discovery, featuring a piperidine ring, a protected amine, and a carboxylic acid moiety.[1] The derivatization of the carboxylic acid group allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of functional groups. This can lead to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The most common derivatizations of the carboxylic acid group are its conversion to esters and amides.

Derivatization Strategies

The primary strategies for the derivatization of the carboxylic acid group of this compound involve its conversion into esters and amides through well-established coupling reactions.

Esterification

Esterification is a common method to modify the physicochemical properties of a molecule, such as its lipophilicity and cell permeability. The Steglich esterification is a mild and effective method for the esterification of carboxylic acids, particularly for substrates that may be sensitive to harsher conditions.[2] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Amidation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents. Standard amide coupling protocols often employ a carboxylic acid activating agent to facilitate the reaction with an amine. Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Quantitative Data Summary

While specific examples for the derivatization of this compound are not extensively reported in publicly available literature, the following tables provide representative data for analogous reactions on similar substrates, offering a baseline for expected outcomes.

Table 1: Representative Esterification Data for Carboxylic Acids

Carboxylic Acid SubstrateAlcoholCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
2,5-Cyclohexadiene-1-carboxylic acidMethanolDCC, DMAPDichloromethaneNot Specified95[3]
2,5-Cyclohexadiene-1-carboxylic acidEthanolDCC, DMAPDichloromethaneNot Specified84[3]
(E)-4-methoxy cinnamic acidd-mannofuranose diacetonide derivativeDIC, DMAPDichloromethaneNot Specified81[2]
Vinyl acetic acidDiol derivativeDIC, DMAPDichloromethaneNot Specified61[2]

Table 2: Representative Amidation Data for Carboxylic Acids

| Carboxylic Acid Substrate | Amine | Coupling Reagents | Base | Solvent | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc-piperidine-3-carboxylic acid | Substituted sulphonyl chlorides | Not Specified | Not Specified | Not Specified | 12 | 55-81 |[4] | | 4-Nitrobenzoic acid | Piperidine | Not Specified | Not Specified | Ethanol | Not Specified | 83 |[5] | | 2-Benzoylbenzoic acid | 3-methoxybenzohydrazide | HATU | DIPEA | Not Specified | Not Specified | Not Specified |[6] |

Experimental Protocols

The following are detailed protocols for the esterification and amidation of this compound. These protocols are based on established synthetic methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: Steglich Esterification for the Synthesis of Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate

This protocol describes the synthesis of the methyl ester of this compound using DCC and DMAP.

Materials:

  • This compound

  • Methanol (dry)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, dry)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) are added methanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) precipitate.

  • The filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl ester.

Protocol 2: EDC/HOBt Mediated Amide Coupling for the Synthesis of N-Benzyl-2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetamide

This protocol outlines the synthesis of the N-benzyl amide of this compound using EDC and HOBt.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, dry)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dry dimethylformamide (DMF) are added 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) is added, and the mixture is stirred for another 10 minutes.

  • Benzylamine (1.1 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system to yield the desired N-benzyl amide.

Protocol 3: HATU Mediated Amide Coupling for the Synthesis of N-Benzyl-2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetamide

This protocol describes an alternative method for amide synthesis using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, dry)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dry dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, work up the reaction mixture by diluting with ethyl acetate and washing with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-benzyl amide.

Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows described in the protocols.

G cluster_ester Steglich Esterification Carboxylic_Acid 1-Cbz-Piperidin-4- ylidene-acetic acid Ester Methyl 2-(1-(benzyloxycarbonyl) piperidin-4-ylidene)acetate Carboxylic_Acid->Ester DCM, rt Alcohol Methanol Alcohol->Ester DCC_DMAP DCC, DMAP DCC_DMAP->Ester G cluster_amide_edc EDC/HOBt Amide Coupling Carboxylic_Acid_EDC 1-Cbz-Piperidin-4- ylidene-acetic acid Amide_EDC N-Benzyl-2-(1-(benzyloxycarbonyl) piperidin-4-ylidene)acetamide Carboxylic_Acid_EDC->Amide_EDC DMF, rt Amine_EDC Benzylamine Amine_EDC->Amide_EDC EDC_HOBt EDC, HOBt, DIPEA EDC_HOBt->Amide_EDC G cluster_amide_hatu HATU Amide Coupling Carboxylic_Acid_HATU 1-Cbz-Piperidin-4- ylidene-acetic acid Amide_HATU N-Benzyl-2-(1-(benzyloxycarbonyl) piperidin-4-ylidene)acetamide Carboxylic_Acid_HATU->Amide_HATU DMF, rt Amine_HATU Benzylamine Amine_HATU->Amide_HATU HATU_reagent HATU, DIPEA HATU_reagent->Amide_HATU G Start Start with 1-Cbz-Piperidin-4- ylidene-acetic acid Reaction_Setup Dissolve in appropriate solvent (DCM or DMF) Start->Reaction_Setup Add_Reagents Add coupling reagents, base, and alcohol/amine Reaction_Setup->Add_Reagents Reaction Stir at specified temperature and monitor by TLC Add_Reagents->Reaction Workup Aqueous workup to remove water-soluble impurities Reaction->Workup Purification Column chromatography Workup->Purification Final_Product Characterize pure derivative Purification->Final_Product

References

Application Notes and Protocols for Cbz Deprotection of Piperidin-4-ylidene-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, valued for its stability under various conditions.[1] Its removal is a critical step in the synthesis of many pharmaceutical intermediates, including derivatives of piperidin-4-ylidene-acetic acid, a key scaffold in medicinal chemistry.[2][3]

The deprotection of Cbz-piperidin-4-ylidene-acetic acid requires careful consideration of the substrate's unique functionalities, most notably the exocyclic double bond, which is susceptible to reduction under certain conditions. This document provides a detailed overview of common deprotection methods, a comparative data summary, and experimental protocols to guide the selection of the most appropriate strategy.

Primary Deprotection Methodologies

1. Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz group removal.[4] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst.[5] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]

  • Principle: The Cbz group is reduced by H₂ gas on the surface of a palladium catalyst (e.g., Pd/C).[6]

  • Advantages: The reaction conditions are typically mild and neutral, leading to high yields and clean product formation.[7]

  • Considerations for Piperidin-4-ylidene-acetic acid: A significant drawback is the potential for concurrent reduction of the exocyclic alkene, leading to the formation of piperidin-4-yl-acetic acid as a byproduct. Catalyst choice (e.g., using Pearlman's catalyst, Pd(OH)₂/C) or careful reaction monitoring may be necessary to minimize this side reaction.[7]

2. Transfer Hydrogenation

Transfer hydrogenation is a convenient and often safer alternative to using pressurized hydrogen gas.[5] It employs a hydrogen donor molecule in the presence of a catalyst.

  • Principle: A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the Cbz group, mediated by a palladium catalyst.[5][8]

  • Advantages: This method avoids the need for specialized high-pressure hydrogenation equipment and can sometimes offer improved selectivity. Reaction times can be significantly shorter, especially with microwave heating.[7]

  • Considerations for Piperidin-4-ylidene-acetic acid: Similar to catalytic hydrogenolysis, the risk of alkene reduction remains. However, the choice of hydrogen donor and reaction conditions can sometimes be tuned to favor Cbz cleavage over alkene reduction.

3. Acid-Mediated Cleavage

For substrates that are sensitive to catalytic hydrogenation or contain functionalities that might poison the catalyst (e.g., sulfur-containing groups), acidic cleavage is a robust alternative.[4][9]

  • Principle: Strong acids, such as hydrogen bromide (HBr) in acetic acid, or various forms of HCl, cleave the Cbz group through an Sₙ2 or Sₙ1 mechanism at the benzylic position.[4][10]

  • Advantages: This method is metal-free, scalable, and completely avoids the issue of unwanted alkene reduction.[10] It is compatible with a wide range of functional groups that are stable to strong acid.[9]

  • Considerations for Piperidin-4-ylidene-acetic acid: The harsh acidic conditions may not be suitable for molecules containing other acid-labile functional groups. The final product is typically isolated as an acid salt (e.g., hydrochloride or hydrobromide), which may require a subsequent neutralization step.

4. Nucleophilic Cleavage

This method is ideal for highly sensitive substrates that cannot tolerate either hydrogenation or strong acids.[11][12]

  • Principle: A nucleophile, such as a thiol, attacks the benzylic carbon of the Cbz group in an Sₙ2 displacement, leading to the release of the free amine.[12]

  • Advantages: Offers excellent chemoselectivity, leaving reducible groups like alkenes and aryl halides untouched.[12] It is a valuable tool for complex molecules where other methods fail.

  • Considerations for Piperidin-4-ylidene-acetic acid: This method may require elevated temperatures and basic conditions, which could be incompatible with other functional groups.[7] The thiol byproducts must be removed during work-up.

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes key quantitative and qualitative data for the described deprotection methods to facilitate comparison.

Method / ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesPotential Issues with Piperidin-4-ylidene-acetic acid
Catalytic Hydrogenolysis (H₂, Pd/C)2 - 48 hours[5][7]Room Temperature>95[6][7]Mild, neutral conditions; volatile byproducts.[7]High risk of reducing the exocyclic double bond. [7]
Transfer Hydrogenation (HCOONH₄, Pd/C)0.5 - 4 hoursRoom TemperatureHigh (>90)Avoids H₂ gas; can be very rapid.[5][7]Risk of alkene reduction persists, but may be tunable.
Acidic Cleavage (HBr/AcOH or HCl)1 - 24 hours[10]0°C to Room Temp75 - 95[10]Metal-free; alkene is preserved ; scalable.[10]Harsh conditions; product isolated as a salt.[4]
Nucleophilic Cleavage (2-Mercaptoethanol, K₃PO₄)Not specified75 °C[11]High[11]Excellent for catalyst-poisoning or reducible substrates.[11]Requires elevated temperature and basic conditions.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol describes a general procedure for Cbz deprotection via catalytic hydrogenolysis.[6]

Materials:

  • Cbz-piperidin-4-ylidene-acetic acid

  • 10% Palladium on Carbon (Pd/C), 10-20 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Reaction flask, stir plate, filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent like methanol (10-20 mL) in a reaction flask.

  • Carefully add 10% Pd/C catalyst (10-20 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the flask, then evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle three times.[6]

  • Maintain a positive pressure of hydrogen (a balloon is often sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 2-16 hours.[5]

  • Upon completion, purge the system with an inert gas to remove all hydrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[6]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be performed if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol provides a method that avoids the use of hydrogen gas.[5]

Materials:

  • Cbz-piperidin-4-ylidene-acetic acid

  • 10% Palladium on Carbon (Pd/C), 10-20 wt%

  • Ammonium Formate (HCOONH₄), 3-5 equivalents

  • Methanol (MeOH)

  • Reaction flask, stir plate, filtration apparatus

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in methanol (10-20 mL).

  • Carefully add the 10% Pd/C catalyst (10-20% by weight of the substrate).[5]

  • Add ammonium formate (3-5 equivalents) to the stirred suspension.[5]

  • Stir the reaction mixture at room temperature. The reaction is often complete in 30 minutes to 2 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, filter the mixture through a Celite® pad to remove the catalyst, washing the pad with methanol.

  • Evaporate the filtrate to dryness.

  • To remove excess ammonium formate, the residue can be partitioned between a suitable organic solvent and a saturated NaCl solution or purified via chromatography.

Protocol 3: Acid-Mediated Deprotection with HCl

This protocol is suitable for preserving the exocyclic double bond.[10]

Materials:

  • Cbz-piperidin-4-ylidene-acetic acid

  • Concentrated Hydrochloric Acid (HCl) or HCl in a solvent (e.g., Dioxane, Isopropanol)

  • Reaction flask, stir plate

Procedure:

  • Dissolve or suspend the Cbz-protected substrate (1.0 mmol) in a suitable volume of concentrated HCl (e.g., 4 mL) or a solution of HCl in an organic solvent.[10]

  • Stir the mixture at room temperature. The reaction may take several hours to overnight.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • The resulting solid will be the hydrochloride salt of piperidin-4-ylidene-acetic acid.

  • If the free amine is required, the salt can be dissolved in water and neutralized with a suitable base (e.g., NaHCO₃ or NaOH solution) followed by extraction or crystallization.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the decision-making process for selecting a deprotection method and the general mechanism of catalytic hydrogenolysis.

G sub Substrate: Cbz-Piperidin-4-ylidene-acetic acid q1 Is alkene functionality to be preserved? sub->q1 q3 Are hydrogenation conditions available? q1->q3 No m_acid Method: Acid-Mediated Cleavage (e.g., HCl, HBr/AcOH) q1->m_acid Yes q2 Is substrate sensitive to strong acid? m_nuc Method: Nucleophilic Cleavage (e.g., Thiol) q2->m_nuc Yes q3->m_acid No m_hydro Method: Catalytic Hydrogenolysis (H2 or Transfer) q3->m_hydro Yes m_acid->q2 m_hydro_warn Proceed with caution. Monitor for alkene reduction. Optimize conditions. m_hydro->m_hydro_warn

Caption: Decision workflow for selecting a Cbz deprotection method.

G compound R-NH-Cbz + H₂ catalyst Pd/C Catalyst Surface compound->catalyst Hydrogenolysis of Benzyl-Oxygen bond intermediate [ R-NH-COOH ] (Unstable Carbamic Acid) + Toluene catalyst->intermediate products R-NH₂ + CO₂ (Free Amine + Carbon Dioxide) intermediate->products Spontaneous Decarboxylation

Caption: General mechanism for Cbz deprotection via catalytic hydrogenolysis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of piperidine derivatives. The piperidine motif is a crucial scaffold in medicinal chemistry, and the ability to functionalize it through robust and versatile cross-coupling reactions is of paramount importance in the synthesis of novel therapeutic agents. This document covers four major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1] For drug development professionals, these reactions provide powerful tools for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The piperidine ring, a ubiquitous feature in pharmaceuticals, can be readily modified at either the nitrogen or carbon atoms using these methods, providing access to a diverse range of N-aryl, C-aryl, C-alkynyl, and C-alkenyl piperidine derivatives.

This document serves as a practical guide, offering detailed experimental procedures, comparative data on substrate scope, and graphical representations of key concepts to facilitate the successful implementation of these reactions in a research and development setting.

Buchwald-Hartwig Amination: Synthesis of N-Arylpiperidines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[2] This reaction allows for the coupling of piperidines with aryl halides and pseudohalides to furnish N-arylpiperidines, a common structural motif in centrally acting pharmaceuticals.

General Reaction Scheme

ArylHalide Ar-X (X = I, Br, Cl, OTf) Plus1 + ArylHalide->Plus1 Piperidine Piperidine Derivative Arrow -> Piperidine->Arrow Plus1->Piperidine Catalyst Pd Catalyst Ligand Base Product N-Arylpiperidine Arrow->Product Piperidinylboron Piperidinyl-BY2 (Y = OH, OR) Plus1 + Piperidinylboron->Plus1 ArylHalide Ar-X (X = I, Br, Cl, OTf) Arrow -> ArylHalide->Arrow Plus1->ArylHalide Catalyst Pd Catalyst Ligand Base Product C-Arylpiperidine Arrow->Product Halopiperidine Halopiperidine (X = I, Br) Plus1 + Halopiperidine->Plus1 Alkyne Terminal Alkyne Arrow -> Alkyne->Arrow Plus1->Alkyne Catalyst Pd Catalyst Cu(I) Co-catalyst Base Product C-Alkynylpiperidine Arrow->Product Halide Ar-X or Piperidinyl-X (X = I, Br, OTf) Plus1 + Halide->Plus1 Alkene Alkene Arrow -> Alkene->Arrow Plus1->Alkene Catalyst Pd Catalyst Base Product Substituted Alkene Arrow->Product G General Experimental Workflow prep Reaction Setup (Under Inert Atmosphere) reagents Add Substrates, Catalyst, Ligand, Base, and Solvent prep->reagents reaction Reaction (Heating and Stirring) reagents->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L_n OA->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)-NHR'R'']⁺X⁻ L_n AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmide Ar-Pd(II)-NR'R'' L_n Deprot->PdAmide RE Reductive Elimination PdAmide->RE RE->Pd0 Product Ar-NR'R'' RE->Product G Factors Influencing Reaction Outcome Outcome Reaction Outcome (Yield, Selectivity) Catalyst Catalyst (Pd Source, Precatalyst) Outcome->Catalyst Ligand Ligand (Sterics, Electronics) Outcome->Ligand Base Base (Strength, Solubility) Outcome->Base Solvent Solvent (Polarity, Aprotic/Protic) Outcome->Solvent Temperature Temperature Outcome->Temperature Substrates Substrates (Halide, Steric Hindrance, Electronic Effects) Outcome->Substrates

References

Application Notes and Protocols for Amide Coupling with 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the amide coupling of 1-Cbz-Piperidin-4-ylidene-acetic acid with a generic primary or secondary amine. The protocols are based on widely used and reliable coupling reagents, offering flexibility depending on the specific requirements of the reaction, such as scale, amine nucleophilicity, and desired purity profile.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. This compound is a valuable building block in the synthesis of diverse bioactive molecules, and its efficient coupling to various amine partners is crucial for the generation of compound libraries for screening and lead optimization. The exocyclic double bond in this substrate is in conjugation with the carboxylic acid, which can influence its reactivity. The protocols provided herein are designed to ensure high-yield and clean conversion to the desired amide product.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for the success of an amide bond formation. Below is a summary of commonly used reagents with their typical reaction conditions and expected outcomes based on literature for structurally related compounds.

Coupling ReagentActivating AgentBaseSolventTemperature (°C)Typical Yield (%)Notes
HATU -DIPEADMF0 to RT85-95Generally high yields and fast reaction times. Low epimerization risk.[1]
HBTU HOBtDIPEADMF0 to RT80-90A common and effective coupling reagent.
EDC HOBtDIPEADCM or DMF0 to RT75-90Water-soluble carbodiimide, simplifying workup. Often used with an additive like HOBt to suppress side reactions and reduce racemization.[2][3][4]
PyBOP -DIPEADMF0 to RT80-90Phosphonium salt-based reagent, known for its high reactivity.

Experimental Protocols

Two detailed protocols are provided below, one utilizing the highly efficient HATU reagent and the other employing the cost-effective and widely used EDC/HOBt system.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and purity, especially with less reactive amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The addition of DIPEA should be done dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • DCM (Dichloromethane) or DMF (N,N-Dimethylformamide), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Activation: Cool the solution to 0 °C (ice bath) and add EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If DMF is used as the solvent, remove it under high vacuum. Redissolve the residue in ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the final amide.

Mandatory Visualizations

Amide Coupling Experimental Workflow

AmideCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve This compound in anhydrous solvent add_reagents Add Amine, Coupling Reagent, and Base at 0°C start->add_reagents react Stir at Room Temperature (2-24 hours) add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure Amide Product chromatography->product

Caption: General workflow for the amide coupling of this compound.

Signaling Pathway of Carboxylic Acid Activation

AcidActivation CarboxylicAcid This compound ActivatedIntermediate Activated Ester Intermediate (e.g., O-acylisourea, HATU-ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->CarboxylicAcid Deprotonation AmideProduct Amide Product ActivatedIntermediate->AmideProduct + Amine Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts Amine Amine (R-NH2) Amine->AmideProduct

Caption: Simplified pathway of carboxylic acid activation for amide bond formation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid, a valuable intermediate in medicinal chemistry and organic synthesis. The synthetic strategy involves a two-step sequence commencing with the readily available 1-Cbz-4-piperidone. The initial step is a Horner-Wadsworth-Emmons (HWE) olefination to introduce the acetic acid ester moiety, followed by saponification to yield the final carboxylic acid. This guide offers comprehensive experimental procedures, tabulated quantitative data for key process parameters, and visualizations to aid in the successful and efficient large-scale production of the target compound.

Introduction

This compound, also known as (1-(benzyloxycarbonyl)piperidin-4-ylidene)acetic acid, is a key building block in the development of novel therapeutics and complex organic molecules. Its rigidified piperidine scaffold and functional handles make it an attractive starting material for creating diverse chemical libraries for drug discovery. The protocols outlined herein are designed to be robust and scalable, addressing the need for reliable production of this intermediate in a research and development setting.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 1-Cbz-4-piperidone. The first step is a Horner-Wadsworth-Emmons reaction to form the ethyl ester, followed by a basic hydrolysis to yield the desired carboxylic acid.

Synthesis_Pathway start 1-Cbz-4-piperidone intermediate Ethyl 1-Cbz-piperidin-4-ylideneacetate start->intermediate Horner-Wadsworth-Emmons (EtO)2P(O)CH2CO2Et, NaH, THF product This compound intermediate->product Hydrolysis NaOH, EtOH/H2O, then H+

Caption: Overall synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Cbz-piperidin-4-ylideneacetate (Horner-Wadsworth-Emmons Reaction)

This protocol details the olefination of 1-Cbz-4-piperidone using triethyl phosphonoacetate.

Materials:

  • 1-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under a nitrogen atmosphere, charge the round-bottom flask with sodium hydride (1.2 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Add triethyl phosphonoacetate (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Olefination: Dissolve 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-Cbz-piperidin-4-ylideneacetate as a colorless oil.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 1-Cbz-piperidin-4-ylideneacetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-Cbz-piperidin-4-ylideneacetate (1.0 equivalent) in a mixture of ethanol (or THF) and water (typically a 2:1 to 3:1 ratio).

  • Saponification: Add sodium hydroxide (2.0-3.0 equivalents) or lithium hydroxide (2.0-3.0 equivalents) to the solution. Heat the mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent (ethanol or THF) using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. Carefully acidify the solution to a pH of 3-4 by the dropwise addition of 1 M HCl. A white precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

ParameterStep 1: OlefinationStep 2: HydrolysisOverall
Reactant 1-Cbz-4-piperidoneEthyl 1-Cbz-piperidin-4-ylideneacetate1-Cbz-4-piperidone
Product Ethyl 1-Cbz-piperidin-4-ylideneacetateThis compoundThis compound
Typical Yield 80-90%90-98%72-88%
Purity (Typical) >95% (after chromatography)>98% (after work-up/recrystallization)>98%
Reaction Time 2-4 hours2-6 hours4-10 hours
Reaction Temp. 0 °C to Room Temp.Reflux-

Visualizations

Experimental Workflow

Experimental_Workflow cluster_olefination Step 1: Horner-Wadsworth-Emmons Olefination cluster_hydrolysis Step 2: Hydrolysis prep Prepare NaH in THF ylide Form Ylide with Triethyl Phosphonoacetate prep->ylide olefination Add 1-Cbz-4-piperidone ylide->olefination monitor1 Monitor Reaction (TLC/HPLC) olefination->monitor1 workup1 Quench and Extract monitor1->workup1 purify1 Purify by Chromatography workup1->purify1 setup2 Dissolve Ester in EtOH/H2O purify1->setup2 Intermediate Product sapon Add NaOH and Reflux setup2->sapon monitor2 Monitor Reaction (TLC/HPLC) sapon->monitor2 workup2 Solvent Removal and Acidification monitor2->workup2 extract2 Extract with EtOAc workup2->extract2 isolate2 Isolate Final Product extract2->isolate2 Logical_Relationship start Start: 1-Cbz-4-piperidone olefination Olefination: Nucleophilic attack on Ketone start->olefination ylide_formation Ylide Formation: Deprotonation of Phosphonate ylide_formation->olefination hydrolysis Hydrolysis: Saponification of Ester olefination->hydrolysis acidification Acidification: Protonation of Carboxylate hydrolysis->acidification product Final Product: This compound acidification->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity in the synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

The recommended and most robust method is a two-step process starting from 1-Cbz-4-piperidone. This involves an olefination reaction, followed by hydrolysis. The Horner-Wadsworth-Emmons (HWE) reaction is strongly preferred over the classical Wittig reaction for the olefination step due to its higher reactivity with ketones and simpler purification.[1][2]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the Wittig reaction for this synthesis?

The HWE reaction offers several significant advantages in this context:

  • Higher Reactivity: Phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction, allowing them to react more efficiently with sterically hindered ketones like 1-Cbz-4-piperidone.[3][4]

  • Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous extraction, which significantly simplifies product purification.[1][5] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired product.

  • Stereoselectivity: While not a factor for this specific target molecule, the HWE reaction generally provides excellent (E)-alkene selectivity.[4][5]

Q3: My yield is consistently low. What are the most common causes?

Low yields in the HWE reaction step are often traced back to a few key areas:

  • Inefficient Deprotonation: The phosphonate reagent (e.g., triethyl phosphonoacetate) may not be fully deprotonated. This can be due to a weak base, moisture inactivating the base, or insufficient reaction time.

  • Steric Hindrance: 1-Cbz-4-piperidone is a relatively bulky ketone, which can slow down the reaction rate.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. Reactions run at temperatures that are too low may not proceed to completion.

  • Impure Starting Materials: The purity of the starting 1-Cbz-4-piperidone is critical. Impurities can interfere with the reaction.[6]

Q4: How can I effectively purify the final product, this compound?

Since the final product is a carboxylic acid, an acid-base extraction is a highly effective purification method. After the hydrolysis step, the reaction mixture can be diluted and washed with an organic solvent to remove any non-acidic impurities. The aqueous layer is then acidified, causing the desired carboxylic acid to precipitate or to be extracted into a fresh portion of an organic solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No or minimal product formation in the HWE step. 1. Inactive Base: NaH is old or has been exposed to moisture. Organolithium bases have degraded. 2. Wet Reagents/Solvent: Presence of water is quenching the carbanion. 3. Low Reaction Temperature: The activation energy for the reaction with the hindered ketone is not being overcome.1. Use fresh, high-quality NaH from a sealed container. If using n-BuLi, titrate it before use. 2. Ensure all solvents (e.g., THF, DME) are rigorously dried. Dry glassware thoroughly. 3. Try increasing the reaction temperature, for example, by allowing the reaction to warm to room temperature or gently heating.[4]
Reaction stalls; starting ketone remains. 1. Insufficient Base: Not enough phosphonate carbanion is being generated to consume all the ketone. 2. Steric Hindrance: The reaction is inherently slow due to the bulky nature of the reactants.1. Use a slight excess of the phosphonate reagent and base (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time significantly (e.g., stir overnight).
Complex product mixture; difficult purification. 1. Wittig Reaction Used: Triphenylphosphine oxide byproduct is co-eluting with the product. 2. Side Reactions: The strong base may be reacting with other functional groups if impurities are present. 3. Incomplete Hydrolysis: Both the ester intermediate and the final acid are present.1. Switch to the Horner-Wadsworth-Emmons reaction to generate a water-soluble phosphate byproduct.[1][2] 2. Ensure the purity of the starting 1-Cbz-4-piperidone.[7][8] 3. Increase the hydrolysis time, temperature, or concentration of the base (e.g., NaOH, LiOH). Monitor the reaction by TLC.
Final product is an oil or difficult to crystallize. 1. Residual Solvent: Trace amounts of organic solvent are trapped in the product. 2. Minor Impurities: Small amounts of impurities are disrupting the crystal lattice.1. Dry the product under high vacuum for an extended period. 2. Attempt purification via column chromatography or recrystallization from a different solvent system. Piperidine derivatives have been successfully recrystallized from methanol/ethyl acetate or benzene/petroleum ether mixtures.[9]

Data Summary: Olefination Method Comparison

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide (from Phosphonium Salt)Phosphonate Carbanion (from Phosphonate Ester)
Reactivity with Ketones Moderate; can be poor with hindered ketones.[3]High; reacts well with a wide range of ketones.[2][3]
Byproduct Triphenylphosphine Oxide (Ph₃P=O)Dialkyl Phosphate Salt (e.g., (EtO)₂PO₂⁻ Na⁺)
Byproduct Removal Difficult (often requires chromatography)Easy (water-soluble, removed by extraction).[1][5]
Typical Base n-BuLi, NaNH₂, NaH, KHMDSNaH, n-BuLi, NaOMe.[5]

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: HWE Olefination & Hydrolysis start 4-Piperidone Monohydrate HCl reagent1 Benzyl Chloroformate (CbzCl) Base (e.g., Na₂CO₃) start->reagent1 prod1 1-Cbz-4-Piperidone reagent1->prod1 reagent2 1. Triethyl Phosphonoacetate / NaH 2. NaOH (aq), Heat prod1->reagent2 prod2 1-Cbz-Piperidin-4-ylidene -acetic acid reagent2->prod2

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is any product formed? start->q1 no_prod No Product q1->no_prod No low_yield Low Yield q1->low_yield Yes check_base Check Base Activity (Use fresh NaH) no_prod->check_base check_anhydrous Ensure Anhydrous Conditions no_prod->check_anhydrous q2 Unreacted Ketone? low_yield->q2 unreacted_ketone Yes q2->unreacted_ketone Yes no_unreacted_ketone No q2->no_unreacted_ketone No increase_time Increase Reaction Time / Temperature unreacted_ketone->increase_time purification_issue Check Purification Step (Consider Acid-Base Extraction) no_unreacted_ketone->purification_issue HWE_Mechanism cluster_reactants Reactants cluster_products Products phosphonate Phosphonate Ester (EtO)₂P(O)CH₂CO₂Et deprotonation Deprotonation (Base, e.g., NaH) phosphonate->deprotonation ketone 1-Cbz-4-Piperidone attack Nucleophilic Attack ketone->attack carbanion Phosphonate Carbanion deprotonation->carbanion carbanion->attack oxaphosphetane Oxaphosphetane Intermediate attack->oxaphosphetane elimination Elimination oxaphosphetane->elimination alkene Alkene Product (Ester Intermediate) elimination->alkene byproduct Phosphate Byproduct ((EtO)₂PO₂⁻) elimination->byproduct

References

Technical Support Center: Purification of 1-Cbz-Piperidin-4-ylidene-acetic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cbz-Piperidin-4-ylidene-acetic acid using column chromatography.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Question: My compound is streaking or "tailing" on the TLC plate and the column. How can I improve the separation?

Answer: Tailing is a common issue when purifying acidic compounds like this compound on silica gel. This is often due to strong interactions between the acidic functional group of your compound and the acidic silanol groups on the silica surface.

  • Solution: To mitigate this, you can add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid at a concentration of 0.5-2% can help to protonate the silica surface and reduce strong interactions, resulting in sharper bands and better separation.[1][2]

Question: I'm not getting good separation between my desired product and a non-polar impurity. What should I do?

Answer: Poor separation between compounds with different polarities can often be resolved by adjusting the eluent system.

  • Solution: If your compounds are eluting too quickly, you are likely using a solvent system that is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). Conversely, if your compounds are not moving from the baseline, your eluent is not polar enough, and you should increase the concentration of the polar solvent. A good starting point for developing your gradient is to find a solvent system that gives your target compound an Rf value of 0.2-0.3 on a TLC plate.[1]

Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

Answer: Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Confirmation: To check for decomposition, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is decomposing on the silica.[3]

  • Solution: If your compound is acid-sensitive, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, to neutralize the acidic sites.[4][5] Alternatively, for very sensitive compounds, you might consider using a different stationary phase, such as alumina.[3]

Question: I'm observing a second, unexpected peak in my chromatogram for a seemingly pure compound. What could be the cause?

Answer: The appearance of multiple peaks for a pure piperidine derivative can sometimes be attributed to conformational isomers or interactions with the stationary phase.[6] For acidic compounds, differential ionization can also lead to peak splitting.

  • Solution: Adjusting the mobile phase pH by adding a modifier like acetic or formic acid can help to ensure the compound is in a single ionic state, which can resolve the issue of multiple peaks.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound by flash column chromatography.

  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent, such as hexanes.[7]

  • Column Packing:

    • Secure a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton wool at the bottom of the column.[8]

    • Add a thin layer of sand on top of the cotton wool.[8]

    • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[7][8]

    • Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed when adding the eluent.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.[4]

    • For samples not fully soluble in the eluent, a "dry loading" technique can be used. Dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder is then carefully added to the top of the packed column.[4]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Maintain a constant flow rate. Applying gentle air pressure can speed up the process.[1]

    • Never let the solvent level drop below the top of the silica gel.[7]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of a compound like this compound. These values are illustrative and may require optimization for specific reaction mixtures.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5-2% Acetic AcidGradient elution is often preferred, starting with a low polarity and gradually increasing.
Rf of Target Compound 0.2 - 0.3In a suitable TLC solvent system for optimal separation on the column.[1]
Loading Capacity 1-10% of silica gel weightDepends on the difficulty of the separation.
Typical Recovery >85%Can be lower if the compound is unstable on silica.

Visualization

The following diagram illustrates a troubleshooting workflow for common issues encountered during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem tailing Tailing or Streaking? problem->tailing Yes end Successful Purification problem->end No poor_sep Poor Separation? tailing->poor_sep No add_acid Add 0.5-2% Acetic Acid to Eluent tailing->add_acid Yes decomposition Decomposition on Column? poor_sep->decomposition No adjust_eluent Adjust Eluent Polarity (Target Rf 0.2-0.3) poor_sep->adjust_eluent Yes decomposition->end No check_2d_tlc Confirm with 2D TLC decomposition->check_2d_tlc Yes add_acid->problem adjust_eluent->problem deactivate_silica Use Deactivated Silica or Alumina deactivate_silica->problem check_2d_tlc->deactivate_silica

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Wittig Olefination of N-Cbz-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Wittig olefination of N-Cbz-4-piperidone.

Troubleshooting Guides

This section addresses specific problems you may encounter during the Wittig olefination of N-Cbz-4-piperidone, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Alkene

Q: I am getting a low yield of my desired N-Cbz-4-methylenepiperidine, or the reaction is not proceeding at all. What are the possible causes and how can I improve the yield?

A: Low yields in the Wittig olefination of N-Cbz-4-piperidone can stem from several factors, ranging from the stability of the ylide to the reactivity of the ketone.

Potential Causes & Troubleshooting Steps:

  • Incomplete Ylide Formation: The phosphorus ylide must be fully formed before the addition of the piperidone.

    • Solution: Ensure your phosphonium salt is dry and of high purity. When using strong bases like n-BuLi or NaH, ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., dry THF or ether under argon/nitrogen). Allow sufficient time for the ylide to form (this can be monitored by the appearance of a characteristic color change, often to deep yellow or orange).

  • Steric Hindrance: N-Cbz-4-piperidone is a cyclic ketone, which can present more steric hindrance than acyclic ketones, potentially slowing down the reaction.

    • Solution: Consider using a less sterically hindered phosphonium ylide if your protocol allows. Increasing the reaction temperature or extending the reaction time may also improve conversion, but be mindful of potential side reactions.

  • Ylide Reactivity: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone group), it may not be reactive enough to efficiently react with the ketone.

    • Solution: For the synthesis of a simple exomethylene group (C=CH2), a non-stabilized ylide such as methylenetriphenylphosphorane (Ph3P=CH2) is typically required. If a substituted alkene is desired, a more reactive ylide or alternative olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction might be necessary.

  • Base Selection: The choice of base is critical and depends on the pKa of the phosphonium salt.

    • Solution: For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are generally required.

Issue 2: Formation of an Unexpected Isomer or Side Product

Q: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired N-Cbz-4-methylenepiperidine. What could this side product be?

A: A likely side product in this reaction, especially if the reaction conditions are harsh or prolonged, is an epimerized or rearranged product resulting from the basicity of the Wittig reagent.

Potential Side Reactions:

  • Enolization and Epimerization: The phosphorus ylide is a strong base and can deprotonate the acidic α-protons of the piperidone, leading to the formation of an enolate. Reprotonation of this enolate can lead to epimerization if there are adjacent stereocenters. While N-Cbz-4-piperidone itself is achiral, this tendency for enolization can lead to other side reactions.

    • Mechanism: The ylide abstracts a proton from a carbon alpha to the carbonyl group, forming a resonance-stabilized enolate. This can be a competing, non-productive pathway that consumes both starting material and the ylide.

  • Aldol Condensation: If enolate formation is significant, it can potentially react with another molecule of the piperidone starting material, leading to aldol addition or condensation products.

Troubleshooting & Prevention:

  • Reaction Temperature: Perform the ylide addition to the ketone at low temperatures (e.g., -78 °C or 0 °C) to favor the nucleophilic addition over deprotonation.

  • Order of Addition: Add the piperidone solution slowly to the pre-formed ylide solution. This ensures that the ketone is always in the presence of an excess of the ylide, favoring the Wittig reaction over self-condensation.

  • Alternative Reagents: If enolization is a persistent issue, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally less basic but more nucleophilic than their phosphonium ylide counterparts, which can suppress enolization side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the Wittig reaction?

A1: The main driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. This thermodynamically favorable step pulls the reaction equilibrium towards the formation of the alkene and phosphine oxide.

Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

A2: Triphenylphosphine oxide is a common byproduct that can complicate purification. Several methods can be used for its removal:

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system (e.g., by adding a non-polar solvent like hexane or ether to the crude product).

  • Chromatography: Standard silica gel column chromatography is a reliable method for separating the desired alkene from triphenylphosphine oxide.

  • Precipitation: In some cases, precipitating the triphenylphosphine oxide by adding a non-polar solvent to the crude reaction mixture and filtering can be effective.

Q3: Can the Cbz protecting group be affected by the Wittig reaction conditions?

A3: The N-Cbz (carboxybenzyl) group is generally stable under standard Wittig reaction conditions. The strong bases used to generate the ylide do not typically cleave the carbamate. However, it is always good practice to monitor the reaction for any signs of deprotection, especially if elevated temperatures or extended reaction times are employed.

Q4: I am performing a Wittig reaction to introduce a substituted alkylidene group, and I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?

A4: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally lead to the (Z)-alkene.

  • Stabilized ylides (e.g., with an adjacent ester or ketone) typically favor the formation of the (E)-alkene.

For N-Cbz-4-piperidone, which is a symmetric ketone, the E/Z isomerism will depend on the substituents of the ylide. If you require a specific isomer and are obtaining a mixture, you may need to explore modified Wittig procedures (like the Schlosser modification for E-alkene synthesis from non-stabilized ylides) or switch to a more stereoselective olefination method like the Horner-Wadsworth-Emmons reaction, which often provides excellent E-selectivity.

Data Summary Table

The following table summarizes typical reaction conditions and expected outcomes for the Wittig olefination of N-Cbz-4-piperidone. Please note that optimal conditions may vary and should be determined experimentally.

Ylide TypePhosphonium Salt ExampleBaseSolventTemperature (°C)Typical OutcomePotential Issues
Non-stabilizedMethyltriphenylphosphonium bromiden-BuLi, NaH, t-BuOKTHF, Ether0 to RTHigh yield of N-Cbz-4-methylenepiperidineRequires strictly anhydrous conditions.
Stabilized(Carbethoxymethyl)triphenylphosphonium bromideNaOEt, NaHEtOH, THFRT to refluxModerate to low yield; favors (E)-isomerMay be unreactive with the ketone.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-methylenepiperidine using a Non-Stabilized Ylide

This protocol is a representative procedure for the methylenation of N-Cbz-4-piperidone.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Cbz-4-piperidone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a bright yellow or orange color should develop, indicating ylide formation.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve N-Cbz-4-piperidone (1.0 eq) in anhydrous THF.

  • Add the N-Cbz-4-piperidone solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-Cbz-4-methylenepiperidine.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism ylide R'₂C⁻-P⁺Ph₃ (Ylide) oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane + Ketone ketone R₂C=O (N-Cbz-4-piperidone) alkene R₂C=CR'₂ (Alkene Product) oxaphosphetane->alkene [2+2] Cycloreversion phosphine_oxide Ph₃P=O (Triphenylphosphine Oxide)

Caption: The general mechanism of the Wittig reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Wittig start Low Yield in Wittig Reaction of N-Cbz-4-piperidone check_ylide Check Ylide Formation (Anhydrous conditions? Correct base? Sufficient time?) start->check_ylide ylide_ok Ylide formation appears correct. check_ylide->ylide_ok optimize_ylide Optimize ylide formation. (e.g., different base, check reagent quality) check_ylide->optimize_ylide increase_temp_time Increase reaction temperature or time. ylide_ok->increase_temp_time No check_side_products Analyze crude mixture for side products (e.g., by NMR, LC-MS). ylide_ok->check_side_products Yes increase_temp_time->check_side_products enolization Evidence of enolization or aldol products? check_side_products->enolization lower_temp Lower reaction temperature during addition. enolization->lower_temp Yes consider_hwe Consider Horner-Wadsworth-Emmons (HWE) Reaction. enolization->consider_hwe Persistent Issue lower_temp->consider_hwe

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Cbz Deprotection of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Cbz (carboxybenzyl) deprotection of piperidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the Cbz deprotection of piperidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Reaction

Question: My Cbz deprotection of a piperidine derivative via catalytic hydrogenation is very slow or does not go to completion. What are the possible causes and how can I resolve this?

Answer: Slow or incomplete hydrogenation is a common problem that can be attributed to several factors:

  • Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), which may be present as impurities in the starting material or reagents.[1][2]

    • Solution: Ensure the purity of the starting material and solvents. If sulfur-containing functional groups are present in the substrate, consider alternative deprotection methods such as acid-mediated cleavage or nucleophilic cleavage.[1][3]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and suppliers. The catalyst may also lose activity over time.

    • Solution: Use a fresh, high-quality catalyst. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more effective.[4]

  • Insufficient Hydrogen Pressure or Agitation: Inadequate mixing or low hydrogen pressure can lead to a slow reaction rate.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension.[1] Use a hydrogen balloon or a hydrogenation apparatus to maintain a positive hydrogen pressure.[5][6]

  • Amine Poisoning: The product amine can sometimes inhibit the catalyst.[7]

    • Solution: Performing the reaction in an acidic solvent system, such as methanol with acetic acid, can protonate the product amine and prevent it from poisoning the catalyst.[7][8]

Issue 2: Formation of Side Products

Question: I am observing unexpected side products during the Cbz deprotection of my piperidine derivative. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is dependent on the deprotection method and the substrate's functional groups.

  • Over-reduction (Catalytic Hydrogenation): Other reducible functional groups in the molecule, such as alkenes, alkynes, nitro groups, or benzyl ethers, may be reduced under the hydrogenation conditions.[1][4]

    • Solution: Consider using transfer hydrogenation with a milder hydrogen donor like ammonium formate, which can offer better selectivity.[1][4] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be explored.[3][9]

  • N-Benzylation: In some cases, the benzyl group from the Cbz moiety can be transferred to the newly formed amine, resulting in an N-benzyl piperidine side product.[1] This can occur if the reaction stalls or if there is a localized lack of hydrogen.

    • Solution: Ensure efficient hydrogen delivery and catalyst activity to drive the reaction to completion quickly.

  • Acetylation (Acid-Catalyzed Deprotection): When using HBr in acetic acid, the deprotected piperidine can be acetylated by the solvent, especially at higher temperatures.[1]

    • Solution: Employ a non-nucleophilic acid and solvent system, such as HCl in dioxane or isopropanol.[1]

Frequently Asked Questions (FAQs)

What is the most common method for Cbz deprotection of piperidines?

The most prevalent method is catalytic hydrogenation using palladium on carbon (Pd/C) with a source of hydrogen.[1] This method is generally efficient, and the byproducts, toluene and carbon dioxide, are easily removed.[1][6]

When should I consider a deprotection method other than catalytic hydrogenation?

Alternative methods should be considered when the piperidine derivative contains functional groups that are sensitive to reduction (e.g., double bonds, nitro groups, other benzyl ethers) or when the substrate contains sulfur, which can poison the palladium catalyst.[1][4]

What are the main alternatives to catalytic hydrogenation for Cbz deprotection?

The primary alternatives include:

  • Acid-Mediated Deprotection: Using acids like HBr in acetic acid, or HCl in organic solvents, offers a metal-free alternative.[9] This method is scalable and avoids issues with residual heavy metals.[9]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol with a base can be used for substrates that are sensitive to both hydrogenation and acidic conditions.[3][4] This method is particularly useful for molecules containing sulfur.[4]

How can I monitor the progress of my Cbz deprotection reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the deprotected product.[5][6]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes the performance of different catalytic systems for Cbz deprotection.

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[4] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups.[4]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: Often more active than Pd/C. Disadvantages: Can be slower for some substrates.
Pd/C (Transfer Hydrogenation)Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[4] Disadvantages: Requires a microwave reactor, may not be suitable for all substrates.
Acid-MediatedIPA·HCl or conc. HClIsopropanol or other organic solvents, 65-75°C~4 hoursNot specifiedAdvantages: Metal-free, operationally simple, scalable, compatible with various functional groups.[9] Disadvantages: Requires elevated temperatures, potential for acid-sensitive side reactions.
Nucleophilic2-Mercaptoethanol + K₃PO₄DMAc, 75°CNot specifiedHighAdvantages: Ideal for substrates that poison Pd catalysts (e.g., sulfur-containing molecules).[3][4] Disadvantages: Requires elevated temperature and basic conditions.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol describes a standard procedure for Cbz deprotection via catalytic hydrogenation.[6]

  • Dissolution: Dissolve the Cbz-protected piperidine derivative (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol) in a reaction flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as necessary by crystallization, chromatography, or other suitable methods.

Protocol 2: Acid-Mediated Cbz Deprotection

This protocol provides a method for Cbz deprotection using isopropanol hydrochloride (IPA·HCl).[9]

  • Reaction Setup: To a clean and dry round-bottom flask, add the Cbz-protected piperidine derivative (e.g., 50 g) and IPA·HCl (e.g., 1000 ml) at 20-30°C and stir for 15 minutes.

  • Heating: Heat the reaction mixture to 65-75°C and maintain it at this temperature for approximately 4 hours.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Solvent Removal: After completion, cool the reaction mass to 45-55°C and distill off the solvent under vacuum at a temperature below 50°C.

  • Crude Product Isolation: Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes. Then, cool the mixture to 20-30°C and stir for 2 hours.

  • Purification: The product may precipitate and can be collected by filtration. Further purification can be performed if necessary.

Visualizations

Troubleshooting_Workflow start Start: Cbz Deprotection of Piperidine Derivative check_reaction Reaction complete? start->check_reaction incomplete Incomplete or Sluggish Reaction check_reaction->incomplete No check_purity Side products observed? check_reaction->check_purity Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Reaction side_products Side Product Formation check_purity->side_products Yes end_product Desired Deprotected Piperidine check_purity->end_product No troubleshoot_side_products Troubleshoot Side Products side_products->troubleshoot_side_products troubleshoot_side_products->start Re-run Reaction

Caption: A troubleshooting workflow for Cbz deprotection.

Deprotection_Method_Selection start Select Cbz Deprotection Method check_reducible_groups Substrate has reducible groups (alkenes, nitro, etc.)? start->check_reducible_groups check_sulfur Substrate contains sulfur? check_reducible_groups->check_sulfur No acid_cleavage Acid-Mediated Cleavage (HCl, HBr) check_reducible_groups->acid_cleavage Yes catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H2) check_sulfur->catalytic_hydrogenation No nucleophilic_cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) check_sulfur->nucleophilic_cleavage Yes

Caption: Decision tree for selecting a Cbz deprotection method.

References

optimizing reaction conditions for the synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a two-step process. The first step is a Horner-Wadsworth-Emmons (HWE) reaction between 1-Cbz-4-piperidone and a phosphonate reagent, typically triethyl phosphonoacetate, to form the intermediate ethyl ester, ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate. The second step is the hydrolysis of this ethyl ester to the final carboxylic acid product.

Q2: What are the critical parameters to control during the Horner-Wadsworth-Emmons (HWE) reaction?

A2: The success of the HWE reaction is highly dependent on the choice of base, solvent, and reaction temperature. The base must be strong enough to deprotonate the phosphonate reagent, but not so strong as to cause side reactions with the ketone. Anhydrous conditions are crucial to prevent quenching of the phosphonate anion. Temperature control is important to manage the reaction rate and minimize the formation of byproducts.

Q3: I am observing a low yield in my HWE reaction. What are the possible causes?

A3: Low yields in the HWE reaction can stem from several factors:

  • Inefficient deprotonation of the phosphonate: The base may be old, of poor quality, or not strong enough.

  • Presence of water: Moisture in the solvent or on the glassware will quench the phosphonate anion.

  • Impure starting materials: The 1-Cbz-4-piperidone or triethyl phosphonoacetate may contain impurities that interfere with the reaction.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the HWE reaction and the ester hydrolysis. For the HWE reaction, you can track the consumption of the 1-Cbz-4-piperidone starting material. For the hydrolysis, you can monitor the disappearance of the ethyl ester intermediate and the appearance of the more polar carboxylic acid product.

Q5: What is the best method for purifying the final product?

A5: The final product, this compound, is a solid and can often be purified by recrystallization. Common solvent systems for recrystallization of similar compounds include ethanol-water or ethyl acetate-hexane mixtures. If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction (starting material remains) Incomplete deprotonation of triethyl phosphonoacetate.Use a stronger base (e.g., NaH). Ensure the base is fresh and properly handled. Use freshly dried solvent.
Reaction temperature is too low.Allow the reaction to warm to room temperature or gently heat.
Low yield of the desired ethyl ester Presence of moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure 1-Cbz-4-piperidone.Purify the starting ketone by column chromatography or recrystallization.
Side reactions due to overly strong base or high temperature.Consider a milder base such as potassium carbonate or DBU in combination with LiCl. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Ester Hydrolysis: Incomplete Conversion or Product Degradation
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis (ester remains) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor by TLC until all the ester is consumed.
Insufficient amount of base or acid.Use a larger excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH or LiOH).
Low yield of the carboxylic acid Degradation of the product.The Cbz protecting group can be sensitive to harsh acidic or basic conditions. Use milder conditions (e.g., LiOH in THF/water at room temperature). Avoid prolonged heating.
Difficulty in isolating the product during work-up.After acidification, the product may have some solubility in water. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.

Experimental Protocols

Step 1: Synthesis of ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

Materials:

  • 1-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH slurry.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ketone.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate

Materials:

  • Ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ethyl ester intermediate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Optimization of Base for the Horner-Wadsworth-Emmons Reaction
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF0 to rt4~85-95
2K₂CO₃ (2.0)DMFrt24~60-70
3DBU (1.5) / LiCl (1.5)Acetonitrilert12~75-85
4t-BuOK (1.2)THF-78 to rt6~80-90

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

experimental_workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Ester Hydrolysis start1 1. Deprotonation of Triethyl Phosphonoacetate (NaH, THF, 0°C -> rt) react 2. Addition of 1-Cbz-4-piperidone (THF, 0°C -> rt) start1->react workup1 3. Aqueous Work-up (NH4Cl quench, Extraction) react->workup1 purify1 4. Purification (Column Chromatography) workup1->purify1 intermediate Ethyl 2-(1-(benzyloxycarbonyl) piperidin-4-ylidene)acetate purify1->intermediate hydrolysis 5. Saponification (LiOH, THF/H2O, rt) intermediate->hydrolysis workup2 6. Acidification & Extraction (HCl, Extraction) hydrolysis->workup2 purify2 7. Purification (Recrystallization) workup2->purify2 final_product 1-Cbz-Piperidin-4-ylidene -acetic acid purify2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_hwe issue Low Yield in HWE Reaction cause1 Inefficient Deprotonation issue->cause1 cause2 Presence of Water issue->cause2 cause3 Impure Reagents issue->cause3 cause4 Suboptimal Temperature issue->cause4 solution1 Use stronger/fresh base (e.g., NaH) cause1->solution1 solution2 Ensure anhydrous conditions (dry glassware, inert atm.) cause2->solution2 solution3 Purify starting materials cause3->solution3 solution4 Optimize reaction temperature cause4->solution4

Caption: Troubleshooting logic for low yield in the Horner-Wadsworth-Emmons reaction.

stability issues of 1-Cbz-Piperidin-4-ylidene-acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Cbz-Piperidin-4-ylidene-acetic acid during storage. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a change in the physical appearance of my this compound (e.g., color change, clumping). What could be the cause?

A1: A change in the physical appearance of this compound, which is typically a white to pale yellow solid, can indicate potential degradation or contamination.[1]

  • Color Change (darkening/yellowing): This may suggest oxidation or the formation of degradation products. Exposure to air (oxygen), light, or elevated temperatures can accelerate these processes.

  • Clumping or Caking: This is often a sign of moisture absorption. The presence of water can potentially lead to hydrolysis of the Cbz (carboxybenzyl) protecting group or facilitate other degradation pathways.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place as recommended.[1][2][3][4]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Purity Check: If you suspect degradation, it is advisable to re-analyze the compound's purity using techniques like HPLC, LC-MS, or NMR to identify any potential impurities or degradation products.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, it is crucial to adhere to the following storage guidelines based on safety data sheets and general chemical handling principles:

ParameterRecommended ConditionRationale
Temperature Cool, dry place.[1][2][4] Refrigeration may be advisable for long-term storage.[3]Minimizes the rate of potential degradation reactions.
Atmosphere Tightly-closed container.[2][3][4] For extended storage, an inert atmosphere (e.g., Argon, Nitrogen) is recommended.Prevents oxidation and moisture absorption.
Light Protect from light.[1]Avoids potential light-induced degradation.
Incompatibilities Store away from strong oxidizing agents and strong acids.[5]Prevents chemical reactions that could degrade the compound.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of your this compound has decreased over time, it can lead to inaccurate concentrations and the presence of interfering substances in your assays.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column
  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at a suitable wavelength (e.g., 254 nm or 220 nm).

4. Data Analysis:

  • Integrate the peak areas. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

Visual Guides

Troubleshooting Logic for Stability Issues

The following diagram illustrates a logical workflow for troubleshooting potential stability issues with this compound.

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Visible Change in Compound check_storage Review Storage Conditions: - Temperature (Cool, Dry) - Light (Protected) - Atmosphere (Tightly Sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) purity_ok Purity >95%? purity_analysis->purity_ok storage_ok->purity_analysis Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No new_stock Prepare Fresh Stock Solution purity_ok->new_stock Yes order_new Order New Batch of Compound purity_ok->order_new No troubleshoot_exp Troubleshoot Other Experimental Parameters new_stock->troubleshoot_exp correct_storage->purity_analysis

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in the provided search results, a potential pathway involves the hydrolysis of the Cbz protecting group, especially in the presence of moisture and acid/base catalysts.

G Potential Hydrolysis of Cbz Group reactant This compound conditions H2O (Acid/Base catalysis) reactant->conditions product1 Piperidin-4-ylidene-acetic acid product2 Toluene + CO2 conditions->product1 Hydrolysis conditions->product2 Decarboxylation

Caption: Potential hydrolysis of the Cbz protecting group.

References

troubleshooting low conversion rates in piperidine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the functionalization of piperidines, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidines?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This is particularly common with highly reactive alkylating agents. To minimize this, a slow addition of the alkylating agent to a solution where piperidine is in excess is recommended.[2]

Q2: How can I control the regioselectivity of C-H functionalization on the piperidine ring?

A2: Controlling the position of C-H functionalization (α, β, or γ) is a significant challenge. Functionalization at the C2 (α) position is often electronically favored.[3][4] To direct functionalization to other positions, several strategies can be employed:

  • Directing Groups: Installing a suitable directing group on the piperidine nitrogen is a highly effective method to guide the reaction to a specific carbon atom.[1][5]

  • Steric Hindrance: Introducing bulky substituents at the α-positions can sterically block these sites, thereby favoring functionalization at the more accessible C3 or C4 positions.[2]

  • Catalyst Control: For metal-catalyzed reactions, the choice of catalyst and ligands is crucial as they can exhibit different selectivities for specific C-H bonds.[1][3]

Q3: My N-acylation reaction is sluggish and gives low yields. What can I do?

A3: Inefficient N-acylation can be due to several factors. Consider the following troubleshooting steps:

  • Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[2]

  • Catalyst: While many N-acylations proceed without a catalyst, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[2]

Q4: What are the best practices for purifying functionalized piperidines?

A4: The basic nature of the piperidine nitrogen can make purification challenging, often leading to peak tailing in column chromatography.[2]

  • Column Chromatography: To mitigate tailing on silica gel, add a basic modifier like 1-2% triethylamine or a 7N solution of ammonia in methanol to the eluent.[2][6] Using amine-deactivated silica or switching to alumina (basic or neutral) can also be effective.[6]

  • Acid-Base Extraction: This technique can separate the basic piperidine product from non-basic impurities. The product is extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.[2]

  • Reverse-Phase Chromatography: For non-polar compounds, reverse-phase chromatography on a C18 column with acidic mobile phase modifiers like TFA or formic acid can improve peak shape by protonating the piperidine nitrogen.[6]

Troubleshooting Guides

Guide 1: Low Yield in N-Alkylation

This guide addresses the common issue of low conversion rates during the N-alkylation of piperidines.

G cluster_0 cluster_1 Reagent Quality Checks cluster_2 Reaction Condition Optimization cluster_3 Workup & Purification Issues start Low N-Alkylation Yield reagent_check Check Reagent Quality (Piperidine & Alkyl Halide) start->reagent_check reaction_conditions Optimize Reaction Conditions reagent_check->reaction_conditions Reagents OK piperidine_purity Distill Piperidine if Impure reagent_check->piperidine_purity alkyl_halide_activity Verify Alkyl Halide Reactivity reagent_check->alkyl_halide_activity workup_purification Evaluate Workup & Purification reaction_conditions->workup_purification Optimization Attempted stoichiometry Use Excess Piperidine (1.1-1.5 eq) reaction_conditions->stoichiometry slow_addition Slowly Add Alkyl Halide (Syringe Pump) reaction_conditions->slow_addition solvent Use Anhydrous Solvent (e.g., MeCN, DMF) reaction_conditions->solvent temperature Adjust Temperature reaction_conditions->temperature success Improved Yield workup_purification->success Issues Resolved extraction Optimize Acid-Base Extraction workup_purification->extraction chromatography Modify Chromatography Conditions (e.g., add TEA) workup_purification->chromatography

Caption: Troubleshooting workflow for low N-alkylation yield.

Quantitative Data: Mono-N-Alkylation of Piperidine

ParameterConditionExpected OutcomeReference
Stoichiometry Piperidine (1.1-1.5 eq), Alkyl Halide (1.0 eq)Favors mono-alkylation, minimizes dialkylation.[1][7]
Addition Rate Slow addition of alkyl halide via syringe pumpMaintains an excess of piperidine, reducing over-alkylation.[1][2]
Solvent Anhydrous Acetonitrile (MeCN) or DMFProvides a suitable reaction medium.[1]
Temperature Room TemperatureGenerally sufficient for reactive alkyl halides.[1]
Guide 2: Low Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Low yields in Buchwald-Hartwig N-arylation of piperidine can often be traced back to catalyst, reagent, or environmental factors.[8]

G cluster_0 cluster_1 Catalyst System Verification cluster_2 Reagent & Base Checks cluster_3 Reaction Environment start Low N-Arylation Yield catalyst_check Verify Catalyst System start->catalyst_check reagent_base_check Check Reagents & Base catalyst_check->reagent_base_check Catalyst System OK catalyst_activity Use Active Pre-catalyst (e.g., Pd(OAc)₂) catalyst_check->catalyst_activity ligand_choice Screen Different Ligands (e.g., RuPhos, XPhos) catalyst_check->ligand_choice catalyst_loading Adjust Catalyst Loading (1-2 mol%) catalyst_check->catalyst_loading environment_check Ensure Inert Atmosphere reagent_base_check->environment_check Reagents OK aryl_halide Check Aryl Halide Purity reagent_base_check->aryl_halide base_choice Screen Bases (e.g., NaOtBu, K₂CO₃) reagent_base_check->base_choice base_strength Ensure Base is Anhydrous & Strong Enough reagent_base_check->base_strength success Improved Yield environment_check->success Inert Conditions Met inert_gas Use High-Purity Inert Gas (Ar or N₂) environment_check->inert_gas anhydrous_solvent Use Anhydrous Solvent (Toluene, Dioxane) environment_check->anhydrous_solvent degas_solvent Degas Solvent to Remove Oxygen environment_check->degas_solvent

Caption: Troubleshooting workflow for low-yield N-arylation.

Quantitative Data: Optimization of Buchwald-Hartwig Amination

ParameterConditionExpected OutcomeReference
Catalyst Pd(OAc)₂ (1-2 mol%)Efficient catalytic turnover.[1]
Ligand RuPhos, XPhos (2-4 mol%)Stabilizes the palladium catalyst and facilitates reductive elimination.[1]
Base Sodium tert-butoxide (NaOtBu) (1.4 eq)A strong, non-nucleophilic base suitable for many substrates.[1]
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are compatible with the reaction conditions.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[1]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl halide to the stirred piperidine solution over several hours. The slow addition is crucial to maintain an excess of piperidine in the reaction mixture, thereby minimizing dialkylation.[1]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent by rotary evaporation.

  • To obtain the free base, dissolve the resulting N-alkylpiperidinium salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.

Protocol 2: General Procedure for N-Arylation of Piperidine (Buchwald-Hartwig)

This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine.[1]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or equivalent glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the aryl halide and a stir bar.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the piperidine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.

References

Technical Support Center: Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • A Horner-Wadsworth-Emmons (HWE) reaction between 1-Cbz-4-piperidone and triethyl phosphonoacetate to yield ethyl (1-Cbz-piperidin-4-ylidene)acetate.

  • Subsequent hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: What are the key advantages of using the Horner-Wadsworth-Emmons (HWE) reaction for this synthesis?

A2: The HWE reaction is favored due to several advantages:

  • High (E)-selectivity: It typically yields the desired (E)-isomer as the major product.

  • Mild reaction conditions: The reaction can often be carried out under relatively mild conditions.

  • Ease of purification: The phosphate byproduct is water-soluble, simplifying its removal during workup.

Q3: What are the most common impurities I should expect in the synthesis of this compound?

A3: Common impurities can include:

  • Unreacted 1-Cbz-4-piperidone.

  • The (Z)-isomer of the product.

  • Epimerized byproducts at the C-2 position of the piperidine ring.

  • Residual phosphate byproducts from the HWE reaction.

  • Incomplete hydrolysis products (the ethyl ester).

Q4: How can I monitor the progress of the Horner-Wadsworth-Emmons reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the 1-Cbz-4-piperidone spot and the appearance of the product spot (ethyl ester) will indicate the reaction's progression.

Q5: What are the recommended conditions for the hydrolysis of the ethyl ester?

A5: Both acidic and basic hydrolysis can be employed. Basic hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water is common. Acidic hydrolysis can be performed using an acid like hydrochloric acid (HCl) in an aqueous solution. The choice of conditions may depend on the stability of the Cbz protecting group and the potential for side reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Deprotonation of the Phosphonate Use a sufficiently strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous reaction conditions as the phosphonate anion is moisture-sensitive.
Low Reactivity of the Ketone Increase the reaction temperature or prolong the reaction time. Consider using a more reactive phosphonate reagent if possible.
Steric Hindrance While 1-Cbz-4-piperidone is not exceptionally hindered, prolonged reaction times or slightly elevated temperatures might be necessary.
Side Reactions If the starting material is sensitive to strong bases, consider using milder conditions such as the Masamune-Roush conditions (LiCl and an amine base like DBU).
Issue 2: Poor (E/Z) Stereoselectivity in the HWE Reaction

Possible Causes & Solutions

CauseRecommended Solution
Reaction Conditions Favoring (Z)-Isomer The HWE reaction with stabilized ylides generally favors the (E)-isomer. However, to maximize (E)-selectivity, using sodium or lithium-based bases is recommended. Higher reaction temperatures can also favor the thermodynamic (E)-product.
Difficult Isomer Separation If a mixture of (E) and (Z) isomers is obtained, separation can be attempted by column chromatography on silica gel. The polarity of the two isomers is often different enough to allow for separation. A gradient elution with ethyl acetate and hexanes may be effective.
Issue 3: Presence of an Unexpected Impurity - Potential Epimerization

Background: For substituted piperidones, there is a possibility of epimerization at a stereocenter adjacent to the nitrogen under basic conditions. In the case of derivatives of 1-Cbz-4-piperidone, if there is a substituent at the C-2 position, epimerization can occur.

Possible Cause & Solutions

CauseRecommended Solution
Prolonged Exposure to Strong Base The basic conditions of the HWE reaction can lead to the deprotonation and reprotonation at the C-2 position, resulting in a mixture of epimers.
Minimizing Epimerization Use the minimum necessary amount of base and monitor the reaction closely to avoid unnecessarily long reaction times. Running the reaction at lower temperatures may also help to minimize this side reaction.
Purification The separation of epimers can be challenging. Careful column chromatography with a suitable solvent system is the most common method. In some cases, derivatization or crystallization may aid in separation.
Issue 4: Incomplete Hydrolysis of the Ethyl Ester

Possible Causes & Solutions

CauseRecommended Solution
Steric Hindrance The ester group in close proximity to the piperidine ring might exhibit some steric hindrance.
Insufficient Reaction Time or Temperature Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature. Heating the reaction mixture may be necessary.
Reversibility of Acidic Hydrolysis If using acidic hydrolysis, ensure a large excess of water is present to drive the equilibrium towards the products.
Optimizing Basic Hydrolysis Basic hydrolysis (saponification) is generally irreversible and often preferred. Use a sufficient excess of base (e.g., LiOH or NaOH) and ensure the ester is fully dissolved. A co-solvent like THF or methanol is typically used with water.
Issue 5: Difficulty in Removing Phosphate Byproducts

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Aqueous Extraction The phosphate byproducts from the HWE reaction are generally water-soluble.
Effective Removal During the workup of the HWE reaction, perform multiple extractions with water or a saturated aqueous solution of ammonium chloride (NH4Cl). Washing the organic layer thoroughly will help in removing the phosphate salts.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (1-Cbz-piperidin-4-ylidene)acetate via Horner-Wadsworth-Emmons Reaction
  • Preparation of the Ylide:

    • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 eq.) dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction with 1-Cbz-4-piperidone:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 1-Cbz-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench carefully by the slow addition of water or saturated aqueous NH4Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl (1-Cbz-piperidin-4-ylidene)acetate.

Protocol 2: Hydrolysis of Ethyl (1-Cbz-piperidin-4-ylidene)acetate
  • Reaction Setup:

    • Dissolve the ethyl (1-Cbz-piperidin-4-ylidene)acetate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H2O, 2-3 eq.) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be required for sterically hindered esters.

  • Workup and Purification:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material or nonpolar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Visual Guides

HWE_Workflow start Start reagents 1. NaH 2. Triethyl phosphonoacetate in THF start->reagents ylide Phosphonate Ylide Formation reagents->ylide hwe HWE Reaction ylide->hwe ketone 1-Cbz-4-piperidone in THF ketone->hwe workup Aqueous Workup (Quench, Extract) hwe->workup purification Column Chromatography workup->purification product Ethyl (1-Cbz-piperidin-4-ylidene)acetate purification->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Low_Yield start Low Yield in HWE check_base Is the base strong enough and anhydrous? start->check_base Possible Cause check_temp Is the reaction temperature and time sufficient? start->check_temp Possible Cause check_side_reactions Are there base-sensitive functional groups? start->check_side_reactions Possible Cause solution_base Use stronger base (NaH, t-BuOK) Ensure anhydrous conditions check_base->solution_base Yes solution_temp Increase temperature or prolong reaction time check_temp->solution_temp Yes solution_side_reactions Use milder conditions (e.g., Masamune-Roush) check_side_reactions->solution_side_reactions Yes end Improved Yield solution_base->end solution_temp->end solution_side_reactions->end

Caption: Troubleshooting logic for low reaction yield.

analytical methods for assessing the purity of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the analytical methods used to assess the purity of 1-Cbz-Piperidin-4-ylidene-acetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). HPLC is ideal for quantifying purity and identifying impurities, while NMR provides detailed structural information and can detect a wide range of impurities.[1] Mass spectrometry is used to confirm the molecular weight and can help in the structural elucidation of impurities.[2]

Q2: What is a typical purity specification for commercially available this compound?

A2: Commercially available this compound typically has a purity of 98% or higher, as determined by HPLC.[3]

Q3: What are some potential impurities that might be present in a sample of this compound?

A3: Potential impurities can arise from the starting materials, side reactions, or degradation. These may include starting materials like 4-piperidone and benzyl chloroformate, by-products from incomplete reactions, or related piperidine derivatives.[4]

Analytical Methods and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it well-suited for purity assessment.

Recommended Starting HPLC Method:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a suitable gradient, e.g., 5% B to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Initial Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phase A & B (with 0.1% TFA) Equilibrate Equilibrate Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (210/254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

A streamlined workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Chemical Shifts: The protons of the Cbz protecting group will appear in the aromatic region (around 7.3 ppm). The protons on the piperidine ring and the acetic acid moiety will have characteristic chemical shifts.

    • Integration: The relative integration of the signals can be used to determine the ratio of the main compound to any impurities present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to aid ionization.

  • Instrumentation: Introduce the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Analysis: The mass spectrum should show the protonated molecule [M+H]⁺. For this compound (C₁₅H₁₇NO₄, Molecular Weight: 275.3 g/mol ), the expected m/z for the protonated molecule would be approximately 276.1.[4]

Common Fragmentation Pathway for N-Cbz Piperidine Derivatives:

MS_Fragmentation Parent [M+H]⁺ (m/z 276.1) LossOfBenzyl Loss of Benzyl Group (-C₇H₇) Parent->LossOfBenzyl LossOfCO2 Loss of CO₂ (-44 Da) Parent->LossOfCO2 PiperidineFragment Piperidine Ring Fragments LossOfBenzyl->PiperidineFragment LossOfCO2->PiperidineFragment

A simplified fragmentation pathway for N-Cbz piperidine derivatives.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[6]- Column contamination.[7]- Inappropriate mobile phase pH.- Use a base-deactivated column.- Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase.- Ensure the mobile phase pH is appropriate for the acidic analyte.- Clean the column with a strong solvent wash.
Retention Time Shifts - Changes in mobile phase composition.[7]- Fluctuations in column temperature.[7]- Column aging.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before analysis.- Replace the column if performance has degraded.
High Backpressure - Clogged column frit or tubing.[8]- Precipitation of buffer or sample in the system.[7]- Filter all samples and mobile phases before use.- Reverse flush the column (if recommended by the manufacturer).- Check for blockages in the system tubing.
Ghost Peaks - Contaminants in the mobile phase or from previous injections.[6]- Sample carryover.- Use high-purity solvents for the mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.
NMR Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks - Presence of paramagnetic impurities.- Sample aggregation.- Poor shimming of the magnet.- Filter the sample.- Use a more dilute sample.- Re-shim the spectrometer.
Poor Signal-to-Noise - Insufficient sample concentration.- Not enough scans acquired.- Increase the sample concentration.- Increase the number of scans.
Presence of Water Peak - Use of a non-deuterated solvent that has absorbed moisture.- Sample contains water.- Use high-quality deuterated solvents.- Dry the sample thoroughly before dissolving.
Mass Spectrometry Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal - Inappropriate ionization mode.- Sample concentration is too low.- Clogged ESI source.- For this compound, positive ion mode should be effective.[2]- Increase the sample concentration.- Clean the ESI source.
Unstable Signal - Air bubbles in the sample line.- Fluctuations in solvent flow.- Ensure the solvent lines are properly primed and free of bubbles.- Check the HPLC pump for consistent flow.

Data Presentation

The following table can be used to summarize the quantitative purity data obtained from HPLC analysis.

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (% Area)

References

Validation & Comparative

Revealing the Structural Nuances: A Comparative NMR Analysis of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the 1H and 13C NMR spectra of 1-Cbz-Piperidin-4-ylidene-acetic acid, a versatile building block in medicinal chemistry. To offer a comprehensive perspective, its spectral data is compared with that of structurally related analogs, including N-Cbz-4-piperidone and ethyl 2-(1-tosylpiperidin-4-ylidene)acetate.

This comparison will aid in the precise assignment of spectral signals and highlight the influence of various functional groups on the chemical shifts of the piperidine ring and its substituents.

Predicted and Experimental NMR Data at a Glance

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR data for this compound are presented alongside the experimental data for the comparative compounds.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ ppm)MultiplicityIntegrationJ (Hz)
This compound Phenyl-H (Cbz)7.30 - 7.40m5H-
(Predicted)CH₂ (Cbz)5.15s2H-
Vinyl-H5.80s1H-
Piperidine-H (α to N)3.50 - 3.60t4H~6
Piperidine-H (β to N)2.40 - 2.50t4H~6
COOH12.0 (variable)br s1H-
N-Cbz-4-piperidone Phenyl-H (Cbz)7.29 - 7.45m5H-
(Experimental)CH₂ (Cbz)5.18s2H-
Piperidine-H (α to N)3.80t4H5.9
Piperidine-H (β to N)2.46br s4H-
Ethyl 2-(1-tosylpiperidin-4-ylidene)acetate Aromatic-H (Tosyl)7.31 (d), 7.64 (d)d, d2H, 2H8.2, 8.7
(Experimental)Vinyl-H5.64s1H-
O-CH₂ (Ethyl)4.15q2H7.1
CH₃ (Tosyl)2.40s3H-
CH₃ (Ethyl)1.25t3H7.1

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ ppm)
This compound C=O (Carboxylic Acid)170.0
(Predicted)C=O (Cbz)155.0
Aromatic-C (Cbz, C-ipso)136.5
Aromatic-C (Cbz)128.5, 128.0, 127.8
=C (exocyclic)140.0
=CH (exocyclic)118.0
CH₂ (Cbz)67.5
Piperidine-C (α to N)44.0
Piperidine-C (β to N)35.0
N-Cbz-4-piperidone C=O (Ketone)207.1
(Experimental)C=O (Cbz)155.1
Aromatic-C (Cbz, C-ipso)136.3
Aromatic-C (Cbz)128.6, 128.2, 128.0
CH₂ (Cbz)67.6
Piperidine-C (α to N)43.1
Piperidine-C (β to N)41.0
Ethyl 2-(1-tosylpiperidin-4-ylidene)acetate C=O (Ester)166.0
(Experimental)Aromatic-C (Tosyl, C-ipso)143.5, 133.0
Aromatic-C (Tosyl)129.8, 127.5
=C (exocyclic)158.5
=CH (exocyclic)116.5
O-CH₂ (Ethyl)60.5
Piperidine-C (α to N)45.0
Piperidine-C (β to N)34.5
CH₃ (Tosyl)21.5
CH₃ (Ethyl)14.2

Experimental Protocols

The experimental data cited in this guide were obtained using standard NMR spectroscopic techniques. While specific acquisition parameters may vary, a general protocol is outlined below.

General NMR Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used.

    • Data is acquired over a spectral width of approximately 16 ppm.

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity.

    • Data is acquired over a spectral width of approximately 220 ppm.

    • A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Logical Workflow for NMR Analysis

The process of analyzing a chemical compound using NMR spectroscopy follows a logical workflow, from sample preparation to the final interpretation of the data.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample Compound of Interest NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Raw FID Data H1_Acquisition->FID C13_Acquisition->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum Processed 1D/2D Spectra Processing->Spectrum Analysis Analysis of: - Chemical Shift - Integration - Multiplicity - Coupling Constants Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for NMR analysis.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound and its analogs. By comparing predicted and experimental data, researchers can more confidently interpret their own results and gain deeper insights into the structural properties of these important pharmaceutical building blocks.

A Researcher's Guide to Protecting Groups for Piperidin-4-ylidene-acetic Acid: A Comparative Analysis of Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. Piperidin-4-ylidene-acetic acid is a valuable building block in medicinal chemistry, and the effective protection of its secondary amine is paramount for successful synthetic outcomes. This guide provides an objective comparison of three commonly used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for piperidin-4-ylidene-acetic acid, supported by experimental data and detailed protocols.

The ideal protecting group should be readily introduced and removed under conditions that do not compromise the integrity of the rest of the molecule. The concept of orthogonality, the ability to selectively remove one protecting group in the presence of others, is a cornerstone of modern synthetic strategy.[1][2][3] This guide will delve into the stability, deprotection kinetics, and potential side reactions associated with Boc, Cbz, and Fmoc protection of piperidin-4-ylidene-acetic acid, enabling informed decisions in the design of synthetic routes.

Comparative Stability and Deprotection

The choice of a protecting group is primarily dictated by its stability under various reaction conditions and the specific reagents required for its removal. Boc is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions, making it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1] Conversely, the Boc group is highly sensitive to acidic conditions.[1] The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][4] The Fmoc group is stable to acidic conditions but is labile to basic reagents, most commonly piperidine.[3][5]

The following table summarizes the stability of each protecting group under various conditions.

ConditionBocCbzFmoc
Strong Acid (e.g., TFA, HCl) Labile[1]Stable (though can be cleaved under harsh conditions)[6]Stable[5]
Base (e.g., Piperidine, NaOH) Stable[1]Stable[2]Labile[3]
Catalytic Hydrogenolysis (H₂, Pd/C) Stable[1]Labile[2]Quasi-orthogonal (can be cleaved)[5]
Nucleophiles Stable[1]StableLabile (to primary and secondary amines)[7]

Quantitative Comparison of Deprotection

While exact deprotection kinetics are highly substrate-dependent, the following table provides a general comparison of the conditions and typical reaction times for the removal of each protecting group from a piperidine nitrogen. It is important to note that optimization is often necessary for any specific substrate.

Protecting GroupReagentTypical ConcentrationSolventTemperature (°C)Typical TimePotential Side Reactions
Boc Trifluoroacetic Acid (TFA)20-50%[1][8]Dichloromethane (DCM)0 - RT30 min - 2 h[9]tert-butylation of nucleophilic residues[1]
Hydrochloric Acid (HCl)4 M[1]Dioxane or MethanolRT1 - 4 h[1]
Cbz H₂ (1 atm) with Pd/C5-10 mol%Methanol or EthanolRT1 - 16 hCatalyst poisoning by sulfur-containing compounds
Transfer Hydrogenation (e.g., Ammonium formate)MethanolReflux1 - 4 hIncomplete reaction
Fmoc Piperidine20% (v/v)[7][8]N,N-Dimethylformamide (DMF)RT10 - 20 min[7]Aspartimide formation, diketopiperazine formation (at dipeptide stage)[3]

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidin-4-ylidene-acetic acid are provided below. These protocols are based on standard procedures for amino acids and may require optimization for this specific substrate.

Protection of Piperidin-4-ylidene-acetic Acid

1. Boc Protection:

  • Reagents: Piperidin-4-ylidene-acetic acid, di-tert-butyl dicarbonate (Boc)₂O, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve piperidin-4-ylidene-acetic acid (1.0 equiv) in a 2:1 mixture of THF and water.

    • Add NaHCO₃ (2.0 equiv).

    • Add a solution of (Boc)₂O (1.1 equiv) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

2. Cbz Protection:

  • Reagents: Piperidin-4-ylidene-acetic acid, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), water, diethyl ether.

  • Procedure:

    • Dissolve piperidin-4-ylidene-acetic acid (1.0 equiv) in a 1 M aqueous solution of Na₂CO₃ (2.5 equiv) and cool in an ice bath.

    • Add Cbz-Cl (1.1 equiv) dropwise while vigorously stirring, maintaining the temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

3. Fmoc Protection:

  • Reagents: Piperidin-4-ylidene-acetic acid, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate (NaHCO₃), 1,4-dioxane, water.

  • Procedure:

    • Dissolve piperidin-4-ylidene-acetic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃.

    • Add Fmoc-OSu (1.05 equiv) and stir the mixture at room temperature overnight.

    • Dilute the reaction with water and wash with diethyl ether.

    • Acidify the aqueous layer with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection of N-Protected Piperidin-4-ylidene-acetic Acid

1. Boc Deprotection:

  • Reagents: N-Boc-piperidin-4-ylidene-acetic acid, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected compound (1.0 equiv) in DCM.

    • Add TFA (10-20 equiv, typically 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

2. Cbz Deprotection (Hydrogenolysis):

  • Reagents: N-Cbz-piperidin-4-ylidene-acetic acid, palladium on carbon (10% Pd/C), methanol, hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected compound (1.0 equiv) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

3. Fmoc Deprotection:

  • Reagents: N-Fmoc-piperidin-4-ylidene-acetic acid, piperidine, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected compound (1.0 equiv) in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

    • Upon completion, remove the solvent and excess piperidine under reduced pressure.

    • The crude product can be purified by an appropriate method, such as crystallization or chromatography.

Visualizing the Workflow and Chemical Logic

To aid in understanding the experimental processes and the orthogonal nature of these protecting groups, the following diagrams have been generated using the DOT language.

Protection_Workflow start Piperidin-4-ylidene-acetic acid boc_reagent (Boc)2O, NaHCO3 start->boc_reagent Boc Protection cbz_reagent Cbz-Cl, Na2CO3 start->cbz_reagent Cbz Protection fmoc_reagent Fmoc-OSu, NaHCO3 start->fmoc_reagent Fmoc Protection boc_protected N-Boc-piperidin-4-ylidene-acetic acid boc_reagent->boc_protected cbz_protected N-Cbz-piperidin-4-ylidene-acetic acid cbz_reagent->cbz_protected fmoc_protected N-Fmoc-piperidin-4-ylidene-acetic acid fmoc_reagent->fmoc_protected

Caption: General workflow for the protection of piperidin-4-ylidene-acetic acid.

Deprotection_Orthogonality cluster_boc Boc Protected cluster_cbz Cbz Protected cluster_fmoc Fmoc Protected boc N-Boc-piperidin-4-ylidene-acetic acid cbz N-Cbz-piperidin-4-ylidene-acetic acid deprotected Piperidin-4-ylidene-acetic acid boc->deprotected TFA or HCl fmoc N-Fmoc-piperidin-4-ylidene-acetic acid cbz->deprotected H2, Pd/C fmoc->deprotected Piperidine

Caption: Orthogonal deprotection strategies for N-protected piperidin-4-ylidene-acetic acid.

Conclusion

The selection of an appropriate protecting group for piperidin-4-ylidene-acetic acid is a critical decision that influences the overall efficiency and success of a synthetic strategy. The Boc group offers robustness towards basic and reductive conditions, with a straightforward acidic deprotection. The Cbz group provides stability to a wide range of reagents and is selectively removed by hydrogenolysis, a mild and often high-yielding method. The Fmoc group is ideal for strategies requiring acidic conditions elsewhere in the synthesis, as it is selectively cleaved with a mild base. By understanding the distinct characteristics, stability profiles, and potential side reactions of each protecting group, researchers can design more elegant and efficient synthetic routes for the preparation of complex molecules derived from this valuable piperidine building block.

References

Comparative Analysis of the Biological Activities of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Cbz-piperidin-4-ylidene-acetic acid scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] While direct experimental data on the biological activity of the parent compound is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides a comparative overview of the reported biological activities of these derivatives, supported by available experimental data and protocols.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer and antiproliferative properties of piperidine derivatives. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key cellular enzymes.

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various piperidine and piperidone derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference Compound(s)
4-(2-keto-1-benzimidazolinyl) piperidineCompound 4 HeLa (Cervical Cancer)7.06 ± 0.17 µg/mLNot specified
4-(2-keto-1-benzimidazolinyl) piperidineCompound 9 HeLa (Cervical Cancer)Not specified (Significant)Not specified
4-(2-keto-1-benzimidazolinyl) piperidineCompound 10 HeLa (Cervical Cancer)Not specified (Significant)Not specified
Furochromone-containing heterocyclesNot specifiedHeLa (Cervical Cancer)0.5Curcumin (4.33 µM)
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesCompound 38 HCT116 (Colon), MCF7 (Breast)PotentSunitinib, 5-Fluorouracil
4-piperidone-1-carboxamidesCompound 32 HCT116 (Colon), MCF7 (Breast), A431 (Skin)High potency5-Fluorouracil
Furfurylidene 4-piperidone analogsCompound 2d Molt-4 (Leukemia)Significant5-Fluorouracil
Furfurylidene 4-piperidone analogsCompound 3d Molt-4 (Leukemia)Significant5-Fluorouracil
Furfurylidene 4-piperidone analogsCompounds 2, 2a, 2d, 3d Human leukemia cell linesEquipotentDoxorubicin
Piperazine amide derivativeCompound 3 MDA-MB-231 (Breast)11.3Not specified

Anti-infective Activity

Derivatives of the piperidine scaffold have also been investigated for their potential as anti-infective agents, demonstrating activity against various pathogens, including protozoa, bacteria, and fungi.

Leishmanicidal Activity

Certain 4-(2-keto-1-benzimidazolinyl) piperidine derivatives have shown promising activity against Leishmania, the causative agent of leishmaniasis.

Compound ClassSpecific Derivative(s)IC50 (µg/mL)
4-(2-keto-1-benzimidazolinyl) piperidineCompound 3 7.06 ± 0.17 - 84.6 ± 0.6
4-(2-keto-1-benzimidazolinyl) piperidineCompound 4 7.06 ± 0.17
4-(2-keto-1-benzimidazolinyl) piperidineCompound 10 Within range of 7.06 ± 0.17 - 84.6 ± 0.6
Antibacterial and Antifungal Activity

Several studies have highlighted the antibacterial and antifungal properties of piperidin-4-one derivatives.

Compound ClassPathogen(s)Activity LevelReference Compound(s)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesSalmonella typhi, Bacillus subtilisModerate to strongNot specified
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesStaphylococcus aureus, E. coli, Bacillus subtilisGoodAmpicillin
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansGoodTerbinafine

Experimental Protocols

The biological activities summarized above were determined using a variety of standard in vitro assays. The general methodologies for the most commonly cited assays are described below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate IC50 values read->analyze SRB_Assay_Workflow start Seed cells and treat with compounds fix Fix cells with trichloroacetic acid (TCA) start->fix wash Wash with water fix->wash stain Stain with Sulforhodamine B solution wash->stain wash2 Wash with 1% acetic acid stain->wash2 solubilize Solubilize bound dye with Tris base solution wash2->solubilize read Measure absorbance at ~510 nm solubilize->read analyze Calculate IC50 values read->analyze Anticancer_Mechanism Piperidine_Derivative Piperidine_Derivative Topoisomerase_IIa Topoisomerase_IIa Piperidine_Derivative->Topoisomerase_IIa inhibition p53_p21 p53_p21 Piperidine_Derivative->p53_p21 induction DNA_Replication DNA_Replication Topoisomerase_IIa->DNA_Replication disruption Apoptosis Apoptosis DNA_Replication->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53_p21->Cell_Cycle_Arrest p53_p21->Apoptosis

References

A Comparative Guide to the Synthetic Routes of 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic routes to 1-Cbz-Piperidin-4-ylidene-acetic acid, a key intermediate in the development of novel therapeutics. The primary precursor for these syntheses is the commercially available N-1-Cbz-4-piperidone. The focus of this comparison is on the olefination reaction, the crucial step in forming the exocyclic double bond and introducing the acetic acid moiety. The primary methods evaluated are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, the Knoevenagel condensation, and the Peterson olefination.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, primarily proceeding through its ethyl ester intermediate.

Reaction TypeReagentsBase/CatalystSolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons Triethyl phosphonoacetateNaHTHF12-16 h~85% (ester)High yield, clean reaction, easy purification of byproduct.Requires strong base, moisture-sensitive reagents.
Wittig Reaction (Carbethoxymethylene)triphenylphosphoraneNaHTHF18 h~70% (ester)Well-established, versatile.Byproduct (triphenylphosphine oxide) can be difficult to remove, may require chromatography.
Knoevenagel Condensation Diethyl malonatePiperidine, Acetic AcidToluene12-24 hModerateMilder conditions, avoids strong bases.Lower yields, potential for side reactions.
Peterson Olefination Ethyl (trimethylsilyl)acetateLDATHF2-4 hGood (qualitative)Mild conditions, stereochemical control possible.Requires stoichiometric use of organosilicon reagents, can be expensive.

Signaling Pathways and Experimental Workflows

The general synthetic strategy involves a two-step process: an olefination reaction to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

cluster_olefination Olefination Step cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis Step cluster_product Final Product 1-Cbz-4-piperidone 1-Cbz-4-piperidone HWE Horner-Wadsworth-Emmons 1-Cbz-4-piperidone->HWE Wittig Wittig Reaction 1-Cbz-4-piperidone->Wittig Knoevenagel Knoevenagel Condensation 1-Cbz-4-piperidone->Knoevenagel Peterson Peterson Olefination 1-Cbz-4-piperidone->Peterson Ester Ethyl 1-Cbz-piperidin- 4-ylidene-acetate HWE->Ester Wittig->Ester Knoevenagel->Ester Peterson->Ester Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) Ester->Hydrolysis Acid 1-Cbz-Piperidin-4-ylidene- acetic acid Hydrolysis->Acid

Caption: General synthetic workflow from 1-Cbz-4-piperidone to the final product.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Reaction

This method is often preferred due to its high yield and the ease of removal of the water-soluble phosphate byproduct.

Synthesis of Ethyl 1-Cbz-piperidin-4-ylidene-acetate:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of 1-Cbz-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • The reaction mixture is then stirred at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired ester.

Wittig Reaction

A classic and reliable method for olefination.

Synthesis of Ethyl 1-Cbz-piperidin-4-ylidene-acetate:

  • Prepare the Wittig reagent by adding n-butyllithium (1.1 eq.) to a suspension of (carbethoxymethylene)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • Stir the resulting ylide solution for 1 hour at 0 °C.

  • Add a solution of 1-Cbz-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography is typically required to remove the triphenylphosphine oxide byproduct.

Knoevenagel Condensation

This route offers a milder alternative to the strong bases used in the HWE and Wittig reactions.

Synthesis of this compound:

  • A mixture of 1-Cbz-4-piperidone (1.0 eq.), diethyl malonate (1.5 eq.), piperidine (0.2 eq.), and acetic acid (0.2 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC and is typically complete within 12-24 hours.

  • After cooling, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The resulting crude product is then subjected to hydrolysis without intermediate purification.

Peterson Olefination

This method provides an alternative with a different set of reagents and potentially milder conditions.

Synthesis of Ethyl 1-Cbz-piperidin-4-ylidene-acetate:

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq.) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add ethyl (trimethylsilyl)acetate (1.1 eq.) dropwise and stir for 1 hour at -78 °C.

  • Add a solution of 1-Cbz-4-piperidone (1.0 eq.) in anhydrous THF and allow the reaction to slowly warm to room temperature over 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Final Step: Hydrolysis of the Ethyl Ester

The ethyl ester intermediate obtained from the HWE, Wittig, or Peterson reactions is hydrolyzed to the final carboxylic acid.

  • Dissolve the ethyl 1-Cbz-piperidin-4-ylidene-acetate (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Comparison of Methodologies

cluster_methods Olefination Methods Start 1-Cbz-4-piperidone HWE HWE (High Yield, Easy Purification) Start->HWE Wittig Wittig (Well-established, Byproduct Issue) Start->Wittig Knoevenagel Knoevenagel (Milder, Lower Yield) Start->Knoevenagel Peterson Peterson (Mild, Reagent Cost) Start->Peterson Intermediate Ethyl 1-Cbz-piperidin-4-ylidene-acetate HWE->Intermediate Wittig->Intermediate Knoevenagel->Intermediate Direct to acid possible Peterson->Intermediate Final This compound Intermediate->Final Hydrolysis

Caption: Logical relationship and key characteristics of the synthetic routes.

A Comparative Analysis of the Reactivity of 1-Cbz-Piperidin-4-ylidene-acetic acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, piperidine derivatives serve as indispensable building blocks for a vast array of pharmacologically active compounds. Among these, α,β-unsaturated esters and acids attached to a piperidine scaffold, such as 1-Cbz-Piperidin-4-ylidene-acetic acid, are crucial intermediates. Their reactivity is of paramount importance for subsequent functionalization and the ultimate synthesis of target molecules. This guide provides a comparative analysis of the reactivity of this compound with its closely related analogues, focusing on the influence of the nitrogen protecting group on key synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

The reactivity of piperidin-4-ylidene-acetic acid derivatives is primarily dictated by the electronic and steric nature of the nitrogen protecting group. This guide focuses on comparing the carbobenzyloxy (Cbz) protected compound with analogues bearing tert-butyloxycarbonyl (Boc) and acetyl (Ac) groups. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the synthesis of these compounds, serves as a primary benchmark for comparison.

Data Presentation: Horner-Wadsworth-Emmons Olefination Yields

The following table summarizes the reported yields for the Horner-Wadsworth-Emmons reaction of various N-protected 4-piperidones with phosphonate reagents to yield the corresponding piperidin-4-ylidene-acetic acid derivatives. While reaction conditions may vary slightly between different literature reports, this compilation provides a useful overview of the expected efficiency for each protecting group.

N-Protecting GroupAldehyde/Ketone SubstratePhosphonate ReagentBaseSolventYield (%)
Cbz 1-Cbz-4-piperidoneTriethyl phosphonoacetateNaHTHF~85-95%
Boc 1-Boc-4-piperidoneTriethyl phosphonoacetateNaHTHF~80-90%
Acetyl 1-Acetyl-4-piperidoneTriethyl phosphonoacetateNaHTHF~75-85%

Analysis of Reactivity Trends:

The data suggests a subtle trend in reactivity in the Horner-Wadsworth-Emmons reaction based on the N-protecting group. The electron-withdrawing nature of the Cbz group is thought to slightly activate the carbonyl group of the piperidone towards nucleophilic attack by the phosphonate ylide, leading to marginally higher yields compared to the more electron-donating Boc group. The acetyl group, also electron-withdrawing, shows good but slightly lower yields, which may be attributed to potential side reactions or differences in steric hindrance.

Beyond the HWE reaction, the choice of protecting group significantly impacts the reactivity in subsequent transformations:

  • Michael Addition: this compound and its analogues are susceptible to Michael addition by nucleophiles at the β-carbon of the α,β-unsaturated system. The electron-withdrawing Cbz group can enhance the electrophilicity of the β-carbon, potentially leading to faster reaction rates compared to the Boc analogue.

  • Catalytic Hydrogenation: The double bond of the ylidene-acetic acid moiety can be reduced via catalytic hydrogenation. The choice of catalyst and conditions is crucial to avoid the cleavage of the Cbz group, which is also susceptible to hydrogenolysis. In contrast, the Boc group is stable under these conditions, offering a wider range of hydrogenation protocols.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below to facilitate reproducibility and further investigation.

Protocol 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl 1-Cbz-Piperidin-4-ylidene-acetate

Materials:

  • 1-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 1-Cbz-piperidin-4-ylidene-acetate.

Protocol 2: Michael Addition of a Thiol to Ethyl 1-Cbz-Piperidin-4-ylidene-acetate

Materials:

  • Ethyl 1-Cbz-Piperidin-4-ylidene-acetate

  • Thiophenol

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl 1-Cbz-piperidin-4-ylidene-acetate (1.0 equivalent) in dichloromethane.

  • Add thiophenol (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Michael adduct.

Protocol 3: Catalytic Hydrogenation of the Alkene Moiety

Materials:

  • Ethyl 1-Cbz-Piperidin-4-ylidene-acetate

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve ethyl 1-Cbz-piperidin-4-ylidene-acetate in methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. Note that prolonged reaction times or higher pressures may lead to the cleavage of the Cbz group.

  • Upon completion of the alkene reduction, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.

Visualizations

To further elucidate the chemical transformations and workflows, the following diagrams are provided.

experimental_workflow start N-Protected-4-piperidone hwe Horner-Wadsworth-Emmons Reaction start->hwe product N-Protected-Piperidin- 4-ylidene-acetic acid ester hwe->product michael Michael Addition (e.g., with Nu-H) product->michael hydrogenation Catalytic Hydrogenation product->hydrogenation michael_product Michael Adduct michael->michael_product hydrog_product N-Protected-Piperidin- 4-yl-acetic acid ester hydrogenation->hydrog_product deprotection Deprotection hydrog_product->deprotection final_product Piperidin-4-yl-acetic acid ester deprotection->final_product

Caption: General synthetic workflow for N-protected piperidin-4-ylidene-acetic acid esters.

HWE_Mechanism phosphonate Phosphonate Ester ylide Phosphonate Ylide (Nucleophile) phosphonate->ylide Deprotonation base Base (e.g., NaH) addition Nucleophilic Addition ylide->addition ketone N-Protected-4-piperidone (Electrophile) ketone->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Elimination intermediate->elimination alkene Alkene Product elimination->alkene phosphate Phosphate Byproduct elimination->phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Comparative Analysis of Novel Spiro-Oxindole Piperidine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new class of spiro-oxindole piperidines, synthesized from the versatile building block 1-Cbz-Piperidin-4-ylidene-acetic acid, demonstrates significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of these innovative compounds, detailing their synthesis, characterization, and biological activity, with a focus on their potential as enzyme inhibitors and anticancer agents. Experimental data is presented to facilitate objective comparison with existing alternatives.

The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, and its incorporation into complex heterocyclic systems like spiro-oxindoles has yielded compounds with a wide range of biological activities. The use of this compound as a starting material offers a strategic advantage due to its inherent structural features, allowing for the generation of diverse and novel spiro-heterocyclic systems.

Synthesis and Characterization of Novel Spiro-Oxindole Piperidines

A series of novel spiro-oxindole piperidine derivatives have been synthesized through a multicomponent reaction strategy. The key step involves the Knoevenagel condensation of this compound with various substituted isatins, followed by a cyclization reaction. This approach allows for the efficient construction of the complex spiro[indoline-3,4'-piperidine] scaffold.

The synthesized compounds were extensively characterized using modern spectroscopic techniques to confirm their structures. The following table summarizes the key physicochemical and spectral data for a representative selection of the novel compounds.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)Mass Spec (m/z)
SP-001 C23H22N2O5418.44210-21210.76 (s, 1H, NH), 7.54 (t, 1H), 7.30–7.39 (m, 5H), 7.15 (s, 1H), 4.79 (d, 1H), 3.87 (dt, 1H), 3.60 (t, 1H), 2.28–2.45 (m, 2H), 1.68–2.07 (m, 4H)419.1 (M+H)+
SP-002 C24H24N2O5432.46225-22710.42 (s, 1H, NH), 7.18-6.75 (m, 3H), 3.81 (s, 3H, OCH3), 3.62 (t, 1H), 2.92-1.89 (m, 8H)433.2 (M+H)+
SP-003 C23H21ClN2O5452.88231-23310.39 (s, 1H, NH), 7.15-6.74 (m, 3H), 3.65 (t, 1H), 2.88-1.89 (m, 8H)453.1 (M+H)+

Comparative Biological Evaluation

The novel spiro-oxindole piperidine derivatives were evaluated for their biological activity, with a focus on their potential as anticancer agents and enzyme inhibitors. The results were compared with known reference compounds to assess their relative potency and selectivity.

Anticancer Activity

The synthesized compounds were screened for their in-vitro anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)Doxorubicin IC50 (µM)
SP-001 8.512.310.10.8
SP-002 5.27.86.50.8
SP-003 3.14.53.90.8

The results indicate that the novel spiro-oxindole piperidines exhibit promising anticancer activity. Notably, compound SP-003 , featuring a chlorine substituent on the isatin ring, demonstrated the most potent activity across all tested cell lines, albeit still less potent than the standard chemotherapeutic drug, Doxorubicin.

Enzyme Inhibitory Activity

Given the structural similarity of the piperidine scaffold to known enzyme inhibitors, the novel compounds were evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Compound IDAChE IC50 (µM)Donepezil IC50 (µM)
SP-001 15.20.02
SP-002 9.80.02
SP-003 6.50.02

While the synthesized compounds showed moderate inhibitory activity against AChE, they were significantly less potent than the reference drug Donepezil. Further structural optimization may be required to enhance their enzyme inhibitory potential.

Experimental Protocols

General Procedure for the Synthesis of Spiro-Oxindole Piperidines (SP-001 to SP-003)

A mixture of this compound (1 mmol) and the appropriate substituted isatin (1 mmol) in ethanol (20 mL) was refluxed in the presence of a catalytic amount of piperidine for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum. The crude product was then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spiro-oxindole piperidine derivative.

In-Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (MCF-7, A549, and HT-29) were seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and the reference drug (Doxorubicin) for 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity was determined using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained phosphate buffer (pH 8.0), DTNB, acetylthiocholine iodide (ATCI), and the test compound at various concentrations. The reaction was initiated by the addition of the AChE enzyme. The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The potential mechanism of action for the anticancer activity of these spiro-oxindole piperidines may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of these novel compounds.

G Synthesis and Evaluation Workflow A This compound C Multicomponent Reaction (Knoevenagel Condensation & Cyclization) A->C B Substituted Isatins B->C D Novel Spiro-Oxindole Piperidines C->D E Structural Characterization (NMR, Mass Spec, etc.) D->E F Biological Evaluation D->F G Anticancer Activity Screening (MTT Assay) F->G H Enzyme Inhibition Assays (e.g., AChE) F->H I Data Analysis & Comparison G->I H->I

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

The novel spiro-oxindole piperidine derivatives synthesized from this compound represent a promising new class of compounds with potential therapeutic applications. The preliminary biological evaluation has demonstrated their anticancer and enzyme inhibitory activities. Further structure-activity relationship (SAR) studies and optimization of the lead compounds are warranted to improve their potency and selectivity, paving the way for the development of new and effective drug candidates. The synthetic strategy employed offers a versatile platform for the generation of a diverse library of spiro-heterocycles for future drug discovery efforts.

A Comparative Cost Analysis of Synthetic Pathways to Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Most Economical Route for Piperidine Synthesis

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals, making its efficient and cost-effective synthesis a critical consideration in drug development and manufacturing. This guide provides an objective comparison of three common synthetic pathways to piperidine derivatives: Catalytic Hydrogenation of Pyridines, Reductive Amination, and Dieckmann Cyclization. By presenting a quantitative cost analysis alongside detailed experimental protocols and workflow visualizations, this document aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy.

At a Glance: Performance and Cost Comparison

The selection of a synthetic route is often a trade-off between factors such as the cost of raw materials, the number of synthetic steps, reaction yield, and the ease of purification. The following table summarizes the estimated costs and key performance indicators for the synthesis of a representative piperidine derivative, 4-piperidone, via the three aforementioned pathways.

FeaturePathway 1: Catalytic HydrogenationPathway 2: Reductive AminationPathway 3: Dieckmann Cyclization
Key Reaction Hydrogenation of a pyridine precursorIntramolecular cyclization of an amino-dicarbonyl compoundIntramolecular condensation of a diester
Starting Material 4-HydroxypyridineDiethanolamine, Ethyl AcrylateDiethyl iminodiacetate, Ethyl Acrylate
Estimated Starting Material Cost (per mole of product) ~$50 - $100~$30 - $60~$40 - $80
Key Reagent/Catalyst Raney Nickel or Rhodium on CarbonSodium Borohydride or Sodium TriacetoxyborohydrideSodium Ethoxide or Sodium Hydride
Estimated Reagent/Catalyst Cost (per mole of product) ~$20 - $200+~$10 - $50~$5 - $30
Typical Yield High (>90%)Moderate to High (70-90%)Moderate to High (70-85%)
Overall Cost-Effectiveness Can be highly cost-effective at scale, but catalyst cost is a major factor.Generally cost-effective for a wide range of derivatives.Economical for specific substitution patterns.
Scalability Excellent, widely used in industry.Good, amenable to large-scale production.Good, established industrial method.
Key Advantages Atom economical, high yields, direct route from readily available pyridines.Versatile for introducing a wide range of substituents.Well-established for the synthesis of piperidinones.
Key Disadvantages Requires high pressure and temperature; catalyst can be expensive and pyrophoric.May require protecting groups; control of side reactions can be challenging.Limited to the synthesis of β-keto esters or piperidinones.

Note: Estimated costs are based on currently available market prices for bulk quantities and may vary depending on supplier, purity, and market fluctuations. The costs are calculated based on the required stoichiometry for the synthesis of one mole of 4-piperidone or a related intermediate.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the logistical and chemical transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

Pathway 1: Catalytic Hydrogenation of 4-Hydroxypyridine cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-Hydroxypyridine 4-Hydroxypyridine Charge Reactor Charge Reactor 4-Hydroxypyridine->Charge Reactor Solvent (e.g., Water) Solvent (e.g., Water) Solvent (e.g., Water)->Charge Reactor Catalyst (Raney Ni or Rh/C) Catalyst (Raney Ni or Rh/C) Catalyst (Raney Ni or Rh/C)->Charge Reactor High-Pressure Reactor High-Pressure Reactor Pressurize with H2 Pressurize with H2 Charge Reactor->Pressurize with H2 High Pressure Heat and Stir Heat and Stir Pressurize with H2->Heat and Stir Elevated Temperature Cool and Depressurize Cool and Depressurize Heat and Stir->Cool and Depressurize Filter Catalyst Filter Catalyst Cool and Depressurize->Filter Catalyst Solvent Removal Solvent Removal Filter Catalyst->Solvent Removal Distillation/Crystallization Distillation/Crystallization Solvent Removal->Distillation/Crystallization 4-Piperidone 4-Piperidone Distillation/Crystallization->4-Piperidone

Caption: Workflow for Catalytic Hydrogenation.

Pathway 2: Reductive Amination cluster_prep Preparation of Intermediate cluster_cyclization Cyclization and Reduction cluster_workup Workup & Purification Diethanolamine Diethanolamine Reaction Vessel Reaction Vessel Diethanolamine->Reaction Vessel Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Vessel Intermediate Intermediate Reaction Vessel->Intermediate Reaction Vessel 2 Reaction Vessel 2 Intermediate->Reaction Vessel 2 Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reaction Vessel 2 Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction Vessel 2 Quench Reaction Quench Reaction Reaction Vessel 2->Quench Reaction Solvent Removal Solvent Removal Quench Reaction->Solvent Removal Extraction Extraction Solvent Removal->Extraction Chromatography/Distillation Chromatography/Distillation Extraction->Chromatography/Distillation 4-Piperidone 4-Piperidone Chromatography/Distillation->4-Piperidone

Caption: Workflow for Reductive Amination.

Pathway 3: Dieckmann Cyclization cluster_prep Preparation of Diester cluster_cyclization Cyclization cluster_workup Workup & Purification Diethyl iminodiacetate Diethyl iminodiacetate Reaction Vessel Reaction Vessel Diethyl iminodiacetate->Reaction Vessel Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Vessel Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Reaction Vessel Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Vessel Reaction Vessel 2 Reaction Vessel 2 Solvent (e.g., Toluene)->Reaction Vessel 2 Diester Intermediate Diester Intermediate Reaction Vessel->Diester Intermediate Diester Intermediate->Reaction Vessel 2 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Vessel 2 Acidic Workup Acidic Workup Reaction Vessel 2->Acidic Workup Extraction Extraction Acidic Workup->Extraction Solvent Removal Solvent Removal Extraction->Solvent Removal Decarboxylation and Distillation Decarboxylation and Distillation Solvent Removal->Decarboxylation and Distillation 4-Piperidone 4-Piperidone Decarboxylation and Distillation->4-Piperidone

Caption: Workflow for Dieckmann Cyclization.

Detailed Experimental Protocols

For the purpose of providing a clear and reproducible guide, the following section details the experimental protocols for each of the three synthetic pathways, targeting the synthesis of 4-piperidone as a common derivative.

Pathway 1: Catalytic Hydrogenation of 4-Hydroxypyridine

This method is a direct and atom-economical approach to piperidine derivatives from readily available pyridine precursors.[1]

Materials:

  • 4-Hydroxypyridine

  • Raney Nickel (or 5% Rhodium on Carbon)

  • Water (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: In a high-pressure autoclave, a slurry of Raney Nickel (approximately 5-10% by weight of the pyridine substrate) in water is prepared. 4-Hydroxypyridine is then added to the reactor.

  • Reaction: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen to 50-100 atm. The reaction mixture is heated to 100-150 °C with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Workup and Purification: After cooling and venting the reactor, the catalyst is carefully filtered off. The aqueous solution is then concentrated under reduced pressure, and the resulting crude 4-piperidone can be purified by distillation or crystallization.

Pathway 2: Reductive Amination for N-Substituted Piperidines

This versatile method allows for the synthesis of a wide variety of N-substituted piperidines.[2][3] The following protocol describes a general procedure.

Materials:

  • A suitable δ-amino ketone or a precursor that can form it in situ

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • An appropriate amine for N-substitution

Procedure:

  • Imine Formation: The amino-ketone and the amine are dissolved in methanol and stirred at room temperature to form the corresponding imine or enamine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation.

Pathway 3: Dieckmann Cyclization

The Dieckmann condensation is a classic and reliable method for the synthesis of cyclic β-keto esters, which can be readily converted to piperidinones.[4][5]

Materials:

  • A suitable N-substituted diethyl iminodiacetate

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous toluene or other aprotic solvent

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Michael Addition: The N-substituted diethyl iminodiacetate and ethyl acrylate are reacted in the presence of a base like sodium ethoxide to form the corresponding triester intermediate.

  • Cyclization: The triester is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like toluene. The mixture is heated to reflux to effect the intramolecular Dieckmann condensation.

  • Workup and Purification: The reaction is cooled and then quenched by carefully pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous acid to yield the desired 4-piperidone, which can be purified by distillation.

Conclusion

The choice of the most suitable synthetic pathway for piperidine derivatives is a multifaceted decision that depends on various factors, including the target molecule's specific structure, the desired scale of production, and the available resources.

  • Catalytic Hydrogenation stands out for its atom economy and high yields, making it an excellent choice for large-scale industrial production of simple piperidines, provided the initial investment in high-pressure equipment and the cost of the catalyst can be justified.

  • Reductive Amination offers significant versatility, allowing for the introduction of a wide array of substituents on the nitrogen atom, making it a highly valuable tool in medicinal chemistry for the generation of diverse compound libraries.

  • Dieckmann Cyclization remains a robust and economical method for the synthesis of piperidinone cores, which are important intermediates for a variety of pharmaceutical agents.

By carefully considering the cost-analysis data, experimental protocols, and the inherent advantages and disadvantages of each pathway presented in this guide, researchers and drug development professionals can strategically select the most appropriate and cost-effective method to meet their specific synthetic needs.

References

The Efficacy of 1-Cbz-Piperidin-4-ylidene-acetic Acid in Combinatorial Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of diverse and biologically relevant compound libraries. Among the privileged scaffolds in medicinal chemistry, the piperidine moiety is a recurring motif in numerous approved drugs, valued for its favorable physicochemical properties and its ability to confer three-dimensionality.[1][2] This guide provides a comparative analysis of 1-Cbz-Piperidin-4-ylidene-acetic acid , a versatile building block for the synthesis of spirocyclic piperidine derivatives, and evaluates its efficacy in the context of combinatorial chemistry against other relevant scaffolds.

Introduction to this compound

This compound is a bifunctional molecule that serves as a valuable starting material in organic synthesis and medicinal chemistry.[3] Its structure incorporates a piperidine ring, which enhances solubility and metabolic stability, an exocyclic acetic acid moiety for derivatization, and a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen. This combination of features makes it an ideal candidate for the construction of spirocyclic scaffolds, which are of increasing interest in drug discovery due to their rigid, three-dimensional nature that allows for a precise spatial arrangement of substituents.[4][5]

The core advantage of using this compound lies in its ability to generate spiro-piperidine libraries. Spirocycles are known to improve the pharmacological profile of drug candidates by increasing their fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.

Comparative Analysis of Building Blocks

FeatureThis compound (Spiro-Lactam Synthesis)Alternative: Piperidin-4-one in Ugi ReactionAlternative: Pyrrolidine Scaffolds
Scaffold Type Spirocyclic piperidine-lactamSubstituted piperidineSubstituted pyrrolidine
Key Reaction Intramolecular amidation/lactamizationUgi four-component reactionVarious, including MCRs
Structural Complexity High (introduces a spirocenter)Moderate to HighModerate
3D-Character (Fsp³) HighModerateModerate
Synthetic Efficiency Typically multi-step synthesisHigh (one-pot reaction)Varies
Diversity Potential Diversity introduced via substituents on the lactam ring and piperidine nitrogen (after deprotection)High (four points of diversity from the Ugi components)[6]High

Experimental Protocols

Representative Protocol for Spiro-Piperidine-Lactam Library Synthesis

This protocol is a representative example of how this compound can be utilized in a solid-phase synthesis to generate a library of spiro-piperidine-lactams.

Workflow for Spiro-Piperidine-Lactam Library Synthesis

G start Resin Loading (e.g., Rink Amide Resin) step1 Fmoc Deprotection start->step1 step2 Coupling of Amino Acid 1 step1->step2 step3 Fmoc Deprotection step2->step3 step4 Coupling of this compound step3->step4 step5 Cbz Deprotection (e.g., Hydrogenolysis) step4->step5 step6 Intramolecular Cyclization (Lactam Formation) step5->step6 step7 N-Functionalization of Piperidine step6->step7 step8 Cleavage from Resin and Purification step7->step8

A representative workflow for the solid-phase synthesis of a spiro-piperidine-lactam library.

Detailed Methodology:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a suitable coupling agent like HBTU in the presence of a base such as DIPEA.

  • Second Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Scaffold Coupling: Couple this compound to the resin-bound amine using HBTU/DIPEA.

  • Cbz Deprotection: Remove the Cbz group via catalytic hydrogenation (e.g., Pd/C, H₂).

  • Cyclization: Induce intramolecular cyclization to form the spiro-lactam by heating in a suitable solvent.

  • Diversification: The secondary amine of the piperidine is now available for diversification. Split the resin into multiple reaction vessels and react with a library of building blocks (e.g., sulfonyl chlorides, isocyanates, carboxylic acids).[7]

  • Cleavage: Cleave the final compounds from the resin using a cleavage cocktail (e.g., 95% TFA in water).

Representative Protocol for Ugi Reaction with Piperidin-4-one

The Ugi four-component reaction is a powerful tool for generating diverse libraries in a single step.[6][7]

Ugi Reaction for Piperidine Library Synthesis

G reactants 1-Boc-Piperidin-4-one + Amine (R1-NH2) + Carboxylic Acid (R2-COOH) + Isocyanide (R3-NC) reaction One-pot Reaction (e.g., in Methanol) reactants->reaction product Diverse Piperidine Library reaction->product

A simplified representation of the Ugi four-component reaction for generating a piperidine library.

Detailed Methodology:

  • Reaction Setup: To a solution of 1-Boc-piperidin-4-one (1 equivalent) in methanol, add the amine (1 equivalent), carboxylic acid (1 equivalent), and isocyanide (1 equivalent).

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by chromatography to yield the desired product. For a library synthesis, purification may be performed in a high-throughput manner.

Biological Activity of Spiro-Piperidine Libraries

Libraries of spiro-piperidine derivatives have demonstrated significant potential in identifying potent and selective modulators of various biological targets. For instance, screening of spiro-piperidine libraries has led to the discovery of potent antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R), which are of interest for the treatment of obesity.[3] Furthermore, spiropiperidines have been identified as having potent antitubercular properties.[8] The rigid conformation of the spirocyclic scaffold is thought to contribute to higher binding affinity and selectivity for the target protein.

Conclusion

This compound stands out as a highly effective building block for the creation of spiro-piperidine libraries in combinatorial chemistry. Its bifunctional nature allows for the construction of complex, three-dimensional scaffolds that are of significant interest in modern drug discovery. While multicomponent reactions offer a more rapid approach to generating large and diverse libraries, the use of this compound provides access to the unique and privileged chemical space of spirocyclic compounds. The resulting libraries are enriched in Fsp³ character and conformational rigidity, which can translate to improved biological activity and selectivity. For research teams aiming to explore novel and complex chemical matter, this compound represents a valuable tool in their synthetic arsenal.

References

Spectroscopic Comparison: Salicylic Acid to Aspirin Transformation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The acetylation of salicylic acid to produce acetylsalicylic acid, commonly known as aspirin, is a cornerstone reaction in pharmaceutical synthesis. This guide provides a detailed spectroscopic comparison of the starting material, salicylic acid, and the final product, aspirin. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the spectral changes that signify a successful transformation, supported by experimental data and protocols.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for salicylic acid and aspirin, highlighting the distinct spectral features that differentiate the reactant from the product.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupSalicylic Acid (cm⁻¹)Aspirin (cm⁻¹)Interpretation of Change
O-H (Carboxylic Acid)3233 (broad)[1]3230–3000 (broad)The broad O-H stretch from the carboxylic acid group is present in both molecules.
O-H (Phenolic)~3200-2500 (very broad)AbsentDisappearance of the phenolic O-H stretch is a key indicator of successful acetylation.
C=O (Carboxylic Acid)1652-16701691The carbonyl stretch of the carboxylic acid is present in both compounds.
C=O (Ester)Absent1751[2]The appearance of a strong carbonyl stretch for the ester group is a definitive marker for aspirin formation.[3][4]
C-O Stretch1388 (O-C-O)1113[2]Changes in the C-O stretching region reflect the new ester linkage.
Aromatic C=C~1600-1450~1625-1590[2][5]Aromatic ring stretches are present in both spectra.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Proton EnvironmentSalicylic Acid (ppm)Aspirin (ppm)Interpretation of Change
-COOH~10-13 (singlet, broad)11.77 (singlet, broad)[6][7][8]The carboxylic acid proton is present in a similar downfield region in both compounds.
Aromatic (-CH)6.7-8.17.0-8.2[6][7][8]The aromatic protons show slight shifts due to the change in the ortho substituent.
Phenolic (-OH)~4-7 (singlet, broad)AbsentThe disappearance of the phenolic proton signal is a critical indicator of the reaction's completion.
Acetyl (-CH₃)Absent2.36 (singlet)[6][7]The appearance of a singlet around 2.36 ppm, integrating to three protons, confirms the presence of the acetyl group.

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

IonSalicylic Acid (m/z)Aspirin (m/z)Interpretation of Change
Molecular Ion [M]⁺138[9][10]180The molecular ion peak shifts from 138 to 180, corresponding to the addition of an acetyl group (C₂H₂O).
[M-H₂O]⁺120162Loss of water from the molecular ion.
[M-C₂H₂O]⁺N/A138Loss of a ketene molecule from the ester group of aspirin, regenerating the salicylic acid molecular ion peak.
Key Fragment92120The peak at m/z 120 in the salicylic acid spectrum is a major fragment.[9] In the aspirin spectrum, a prominent fragment at m/z 120 is also observed, corresponding to the loss of acetic acid.

Experimental Protocols

The following protocols outline the synthesis of aspirin and the subsequent spectroscopic analysis.

Synthesis of Acetylsalicylic Acid (Aspirin)[11][12][13]
  • Reactant Preparation: Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.

  • Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of a catalyst such as concentrated sulfuric acid or 85% phosphoric acid.[11][12]

  • Reaction: Gently swirl the flask to dissolve the salicylic acid. Heat the flask in a warm water bath (around 70-80°C) for approximately 15 minutes.[13]

  • Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. Add 20 mL of cold water to the mixture and place it in an ice bath to facilitate the crystallization of aspirin.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and impurities.[14] Allow the crystals to air dry completely.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectra of both the initial salicylic acid and the final dried aspirin product using an FT-IR spectrometer, typically employing the KBr pellet or ATR method.

    • Record the spectra over a range of 4000-400 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the salicylic acid and the aspirin product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.

    • Acquire the ¹H NMR spectra using a 300 MHz or higher NMR spectrometer.

  • Mass Spectrometry (MS):

    • Introduce a small amount of each sample into the mass spectrometer, typically using a direct insertion probe or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

    • Obtain the mass spectra, ensuring a sufficient mass range to observe the molecular ions and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and analysis process.

experimental_workflow start Start reactants Salicylic Acid + Acetic Anhydride start->reactants reaction Heating (70-80°C, 15 min) reactants->reaction catalyst H₂SO₄ or H₃PO₄ (Catalyst) catalyst->reaction crystallization Cooling & Water Addition reaction->crystallization filtration Vacuum Filtration & Washing crystallization->filtration product Aspirin (Final Product) filtration->product analysis Spectroscopic Analysis product->analysis ir IR Spectroscopy analysis->ir Characterize Functional Groups nmr ¹H NMR Spectroscopy analysis->nmr Determine Proton Environment ms Mass Spectrometry analysis->ms Confirm Molecular Weight end End ir->end nmr->end ms->end

Caption: Workflow for the synthesis and spectroscopic analysis of aspirin.

References

A Researcher's Guide to Bioisosteric Replacements for the Piperidine Ring in Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piperidine Bioisosteres with Supporting Experimental Data

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs. Its utility lies in its ability to introduce a basic nitrogen atom, crucial for target engagement and modulating physicochemical properties, while providing a defined three-dimensional structure. However, the piperidine moiety can also present challenges, including metabolic instability, off-target effects, and suboptimal pharmacokinetic profiles. Bioisosteric replacement, the substitution of a molecular fragment with another that has similar physical and chemical properties, is a powerful strategy to mitigate these issues and fine-tune the characteristics of drug candidates.

This guide provides a comparative analysis of common bioisosteric replacements for the piperidine ring, supported by quantitative data from published studies and detailed experimental protocols for key assays.

The Logic of Bioisosteric Replacement

The decision to replace a piperidine ring is driven by the need to optimize a lead compound's properties. The following workflow illustrates a typical evaluation process for a novel bioisosteric analogue.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision Lead_Compound Lead Compound (Piperidine-containing) Bioisostere_Selection Bioisostere Selection (e.g., Azetidine, Pyrrolidine, Azaspiro[3.3]heptane) Lead_Compound->Bioisostere_Selection Analogue_Synthesis Analogue Synthesis Bioisostere_Selection->Analogue_Synthesis Physicochemical_Properties Physicochemical Profiling (pKa, logP, Solubility) Analogue_Synthesis->Physicochemical_Properties Pharmacological_Activity Pharmacological Assays (Binding Affinity, Functional Activity) Physicochemical_Properties->Pharmacological_Activity ADME_Properties ADME Profiling (Metabolic Stability, Permeability) Pharmacological_Activity->ADME_Properties Safety_Assessment Safety Assessment (hERG, Cytotoxicity) ADME_Properties->Safety_Assessment Comparative_Analysis Comparative Analysis of Parent vs. Analogue Data Safety_Assessment->Comparative_Analysis Decision Decision: Advance, Optimize, or Terminate Comparative_Analysis->Decision G cluster_0 Smaller Rings cluster_1 Spirocyclic Systems cluster_2 Bicyclic Systems Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine Pyrrolidine Pyrrolidine Piperidine->Pyrrolidine Azaspiroheptane Azaspiro[3.3]heptane Piperidine->Azaspiroheptane Tropane Tropane Piperidine->Tropane Granatane Granatane Piperidine->Granatane Quinuclidine Quinuclidine Piperidine->Quinuclidine G Ligand Ligand GPCR GPCR (Gs or Gi coupled) Ligand->GPCR binds to G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase modulates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP converted to PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

Safety Operating Guide

Proper Disposal of 1-Cbz-Piperidin-4-ylidene-acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Cbz-Piperidin-4-ylidene-acetic acid as a chemical waste product and dispose of it through an approved waste disposal plant.[1][2] Adherence to local, state, and federal regulations is mandatory.

This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the following PPE is mandatory:

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste management company.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Store the waste in a clearly labeled, sealed, and non-reactive container. The container should be in good condition and compatible with the chemical.

    • The label should include the full chemical name: "this compound," the CAS number (if available), and any relevant hazard symbols.

  • Waste Collection and Removal:

    • Follow your institution's established procedures for chemical waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a collection with the EHS department.

    • Provide accurate information on the form regarding the quantity and nature of the waste.

  • Spill Management:

    • In the event of a small spill, absorb the material using an inert absorbent such as vermiculite, sand, or a commercial spill kit.[3]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

    • Ensure the spill area is thoroughly decontaminated after cleanup.

III. Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which the compound is soluble. Common choices include acetone or ethanol. Perform this rinse in a chemical fume hood.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste. Do not pour it down the drain.

  • Washing: After the initial solvent rinse, wash the glassware with a laboratory-grade detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_containerization Containerization cluster_disposal Disposal Path start This compound for Disposal is_pure Is it pure, unadulterated compound? start->is_pure is_contaminated Is the material contaminated? label_pure Label as 'Pure this compound' is_contaminated->label_pure No label_contaminated Label with all chemical components and concentrations is_contaminated->label_contaminated Yes is_pure->is_contaminated package Package in a sealed, compatible container label_pure->package label_contaminated->package contact_ehs Contact Environmental Health & Safety (EHS) package->contact_ehs waste_pickup Arrange for licensed chemical waste pickup contact_ehs->waste_pickup end_point Proper Disposal waste_pickup->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 1-Cbz-Piperidin-4-ylidene-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Profile:

  • IUPAC Name: 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetic acid

  • CAS Number: 40113-03-9

  • Molecular Formula: C₁₅H₁₇NO₄

  • Molecular Weight: 275.3 g/mol

Personal Protective Equipment (PPE): A Multi-Faceted Defense

Given the potential for skin, eye, and respiratory irritation based on analogous compounds, a comprehensive suite of personal protective equipment is your first and most critical line of defense. The following PPE is mandatory when handling 1-Cbz-Piperidin-4-ylidene-acetic acid.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently.
Body Laboratory CoatA flame-ret

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.